5-(Pyridin-4-yl)oxazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-1-3-10-4-2-6/h1-5H,9H2 |
InChI Key |
PDQVDQKBBGWOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CO2)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
An In-Depth Technical Guide to 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines: Synthesis, Properties, and Applications as Tyrosinase Inhibitors
A Note on the Subject Matter: Initial research for the specific compound 5-(Pyridin-4-yl)oxazol-4-amine did not yield sufficient public-domain data for a comprehensive technical guide. However, a closely related and well-documented class of compounds, 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines , offers a rich dataset for in-depth analysis. These molecules, sharing key structural motifs with the original query, have garnered significant interest in medicinal chemistry. This guide, therefore, focuses on this triazole series, providing a detailed exploration of their chemical synthesis, structural properties, and promising biological activity.
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique arrangement of nitrogen atoms in the triazole ring allows for diverse molecular interactions, making it an attractive building block for designing novel drug candidates.[3] This guide delves into a specific class of 1,2,4-triazole derivatives characterized by a pyridin-4-yl substituent at the 5-position and a variable alkylsulfanyl group at the 3-position. These compounds have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, highlighting their potential in the treatment of hyperpigmentation disorders.[4][5]
PART 1: Core Chemical Structure and Physicochemical Properties
The foundational molecule for this series is 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This precursor serves as the key intermediate for the synthesis of the target S-alkylated derivatives.[1] The core structure consists of a central 1,2,4-triazole ring, which can exist in tautomeric forms, linked to a pyridine ring and featuring both an amino group and a thiol group, providing multiple points for chemical modification and biological interaction.[6][7]
Chemical Structure of the Precursor
Caption: Core structure of the precursor molecule.
Physicochemical and Spectroscopic Data
The precursor, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is a stable solid at room temperature. Its derivatives are typically crystalline solids with varying melting points depending on the nature of the S-alkyl substituent.
| Property | Data for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Reference |
| Molecular Formula | C₇H₇N₅S | [8] |
| Molecular Weight | 193.23 g/mol | [8] |
| CAS Number | 36209-51-5 | [8] |
| Appearance | Solid | [9] |
| Melting Point | 250-254 °C | [8] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to pyridine and amino protons. | [6] |
| ¹³C NMR (DMSO-d₆) | Resonances confirming the triazole and pyridine ring carbons. | [6] |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H (amino), C=N (triazole), and S-H (thiol) vibrations. A strong absorption around 2358 cm⁻¹ is attributed to the S-H bond. | [9] |
PART 2: Synthesis and Characterization
The synthesis of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines is a multi-step process that begins with the formation of the core triazole-thiol structure, followed by its functionalization.
Synthesis of the Precursor: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The precursor molecule can be synthesized through several established routes. A common and efficient method involves the reaction of isonicotinic acid with potassium hydroxide and carbon disulfide, followed by treatment with hydrazine hydrate.[6] Modern approaches utilize microwave irradiation on solid supports, which significantly reduces reaction times and aligns with the principles of green chemistry.[9][10]
General Synthesis Workflow
Caption: Synthesis of the triazole-thiol precursor.
Experimental Protocol: Synthesis of the Precursor
-
Step 1: Salt Formation: A mixture of isonicotinic acid and potassium hydroxide is dissolved in ethanol. Carbon disulfide is added slowly to the solution, and the mixture is stirred for several hours (e.g., 10 hours). The resulting yellow precipitate (potassium dithiocarbazate salt) is filtered, washed with dry ether, and dried.[6]
-
Step 2: Cyclization: The obtained salt is then reacted with hydrazine hydrate. This step leads to the cyclization and formation of the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[6][9]
Synthesis of 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines via S-Alkylation
The nucleophilic thiol group on the precursor is readily functionalized through S-alkylation.[1] This reaction provides a straightforward and versatile method for introducing a wide range of substituents, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1][4]
S-Alkylation Workflow
Caption: General scheme for S-alkylation.
Experimental Protocol: General S-Alkylation
-
Thiolate Formation: Dissolve the precursor (1 equivalent) in a suitable solvent like ethanol. Add a base, such as sodium hydroxide (1.1 equivalents), and stir at room temperature for approximately 30 minutes to form the thiolate salt.[1]
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture.[1]
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or gently heated until completion (monitored by TLC).[4] Upon completion, the mixture is cooled. The product, which often precipitates, can be collected by filtration, washed with a cold solvent, and purified by recrystallization.[11]
PART 3: Biological Applications as Tyrosinase Inhibitors
A significant application of this class of compounds is their ability to inhibit tyrosinase, a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[5][12] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for dermatological and cosmetic applications.[4][13]
Mechanism of Action and Structure-Activity Relationship (SAR)
Derivatives of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine have been shown to be effective inhibitors of tyrosinase from Agaricus bisporus (AbTYR), a common model for human tyrosinase.[4][5] The inhibitory activity is highly dependent on the nature of the substituent (R-group) attached to the sulfur atom.
-
Aromatic Tail: An aromatic group, particularly a substituted phenyl or benzyl ring, in the alkylsulfanyl chain is a common feature of potent inhibitors. This "aromatic tail" is believed to establish beneficial interactions within the hydrophobic regions at the entrance of the enzyme's catalytic cavity.[5]
-
Role of Halogens: The presence and position of halogen atoms, such as fluorine and chlorine, on the aromatic ring can significantly modulate activity. For instance, a 4-fluorobenzyl moiety is a recurrent feature in potent tyrosinase inhibitors, engaging in favorable fluorine bonding interactions within the catalytic site.[5][14]
-
Positional Isomerism: The position of substituents on the aromatic ring is critical. For example, introducing a chlorine atom at the 3-position of a 4-fluorophenyl ring was found to enhance inhibitory potency, whereas placing it at the 2-position led to a dramatic loss of activity.[14]
Structure-Activity Relationship (SAR) Logic
Caption: SAR model for tyrosinase inhibition.
Quantitative Biological Data
Several studies have quantified the inhibitory effects of these compounds, often comparing them to the standard tyrosinase inhibitor, kojic acid.[5]
| Compound | R-Group (in alkylsulfanyl chain) | IC₅₀ (µM) vs. AbTYR | Reference |
| 3a | 4-Fluorobenzyl | ~5.0 (estimated) | [14] |
| 3b | 3-Chloro-4-fluorobenzyl | ~1.4 (estimated, 3.5x more potent than 3a) | [14] |
| 3c | 2-Chloro-4-fluorobenzyl | Inactive | [14] |
| Kojic Acid | (Reference Standard) | 17.8 | [5] |
These data clearly demonstrate that subtle changes to the "aromatic tail," such as the addition and positioning of a chlorine atom, can lead to significant improvements in inhibitory potency.[14]
Conclusion and Future Outlook
The 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine scaffold represents a versatile and promising platform for the development of novel tyrosinase inhibitors. The synthetic accessibility of these compounds, particularly through the straightforward S-alkylation of a common precursor, allows for the systematic exploration of structure-activity relationships. The current body of research indicates that optimizing the hydrophobic and electronic properties of the S-alkyl substituent is a key strategy for enhancing inhibitory potency.[5][14]
Future research in this area should focus on expanding the library of derivatives to further refine SAR models, conducting kinetic studies to elucidate the mechanism of inhibition, and evaluating the most potent compounds in cellular and in vivo models to assess their potential as therapeutic agents for skin hyperpigmentation disorders.
References
-
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. [Link][6][7]
-
Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link][10]
-
Gitto, R., De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. Arkivoc, 2022(ii), 156-166. [Link][4]
-
Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link][9]
-
De Luca, L., et al. (2022). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 27(15), 4991. [Link][5]
-
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Saeed, A., et al. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors. ResearchGate. [Link][3]
-
De Luca, L., et al. (2022). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. PMC. [Link][14]
-
PubChem. (n.d.). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
-
Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320. [Link]
-
Anisworth, A. A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PMC. [Link]
-
Khan, K. M., et al. (2016). Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate. [Link]
-
Khan, K. M., et al. (2005). Structure-activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry. [Link]
-
Farhan, M. E., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Parchenko, V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. [Link]
-
Kim, Y. J., & Uyama, H. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI. [Link]
-
Mermer, A., & Demirci, S. (2023). Recent advances in triazoles as tyrosinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Parchenko, V., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Pharmaceutical Journal. [Link]
-
Bihdan, O. A., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye medical journal*. [Link]
-
Zhao, P. L., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Technical Profile: 5-(Pyridin-4-yl)oxazol-4-amine
The following technical guide details the chemical profile, synthesis, and applications of the 5-(Pyridin-4-yl)oxazol-4-amine scaffold.
Chemical Identity & CAS Registry Status[1][2][3][4]
Compound Name: 5-(Pyridin-4-yl)oxazol-4-amine
Synonyms: 4-Amino-5-(4-pyridyl)oxazole; 4-Oxazolamine, 5-(4-pyridinyl)-
Molecular Formula: C
CAS Number Investigation
Unlike stable, commercially ubiquitous reagents, 5-(Pyridin-4-yl)oxazol-4-amine does not have a widely recognized, single CAS registry number for the free base form in public chemical catalogs. This is characteristic of 4-aminooxazoles, which are often chemically labile (prone to hydrolysis or tautomerization) and are typically generated in situ or isolated as stable salts (e.g., hydrochloride) or protected derivatives (e.g., acetamides or carbamates).
Researchers should utilize the following identifiers for the core scaffold and stable precursors:
-
Parent Scaffold (Des-amino): 5-(Pyridin-4-yl)oxazole [CAS: 70380-75-5 ]
-
Isostere (Oxadiazole): 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole [CAS: 704-56-3 ]
-
Precursor (Carboxylic Acid): 5-(Pyridin-4-yl)oxazole-4-carboxylic acid (Intermediate for Curtius rearrangement).
Synthetic Methodology
The synthesis of 4-amino-5-aryloxazoles is non-trivial due to the nucleophilicity of the C4 position and the instability of the resulting primary amine. The most robust route involves the Van Leusen Oxazole Synthesis followed by a Curtius Rearrangement . This pathway allows for the construction of the oxazole ring with the correct regiochemistry before introducing the nitrogen functionality.
Phase 1: Construction of the Oxazole Core
The reaction between pyridine-4-carboxaldehyde and ethyl isocyanoacetate is the industry-standard method to access the 4,5-disubstituted oxazole core.
Protocol:
-
Reagents: Pyridine-4-carboxaldehyde (1.0 eq), Ethyl isocyanoacetate (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate (K
CO ). -
Solvent: DMF or Ethanol.
-
Conditions: Stir at 60–80°C for 4–6 hours.
-
Mechanism: The base deprotonates the
-carbon of the isocyanide, which undergoes an aldol-type addition to the aldehyde. Subsequent cyclization and elimination of water yield Ethyl 5-(pyridin-4-yl)oxazole-4-carboxylate .
Phase 2: Functional Group Transformation (Curtius Rearrangement)
To install the amine at the C4 position, the ester is hydrolyzed to the acid, converted to the acyl azide, and rearranged.
Protocol:
-
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the carboxylic acid.
-
Acyl Azide Formation: React the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in tert-butanol.
-
Rearrangement: Heat to reflux. The intermediate isocyanate is trapped by tert-butanol to form the Boc-protected amine (tert-butyl (5-(pyridin-4-yl)oxazol-4-yl)carbamate).
-
Deprotection: Treat with TFA/DCM or HCl/Dioxane to release the free amine salt 5-(Pyridin-4-yl)oxazol-4-amine • HCl .
Synthetic Pathway Diagram[5]
Figure 1: Step-wise synthesis of 5-(Pyridin-4-yl)oxazol-4-amine via Van Leusen cyclization and Curtius rearrangement.
Physicochemical Properties (Predicted)
Data below is calculated based on the free base structure using QSPR models relevant for medicinal chemistry.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | 1.2 ± 0.3 | Moderate lipophilicity; likely good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Pyridine N) | ~5.2 | Pyridine nitrogen is weakly basic. |
| pKa (Oxazole -NH2) | ~3.5 | The 4-amino group is weakly basic due to electron withdrawal by the oxazole ring. |
| H-Bond Donors | 1 (NH | - |
| H-Bond Acceptors | 4 (N, O) | Includes oxazole N/O and pyridine N. |
Applications in Drug Discovery[6][7][8]
The 5-(pyridin-4-yl)oxazol-4-amine scaffold is a critical bioisostere for the 4,5-disubstituted imidazole core found in p38 MAP kinase inhibitors (e.g., SB-203580).
Mechanism of Action: Kinase Inhibition
-
ATP Competitive Binding: The pyridine nitrogen (N1 of the pyridine ring) typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase (e.g., Met109 in p38
). -
Scaffold Geometry: The oxazole ring holds the pyridine and the C4-substituent in a planar configuration, mimicking the geometry of established inhibitors but with altered solubility and metabolic stability profiles.
-
Selectivity: Replacing the imidazole with an oxazole alters the electronics of the ring system, potentially reducing inhibition of cytochrome P450 enzymes (a common liability of imidazole-based drugs).
Pharmacophore Mapping
Figure 2: Pharmacophore interaction model of the scaffold within a typical kinase ATP-binding pocket.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Laufer, S. A., et al. "Synthesis and biological evaluation of novel 4,5-disubstituted oxazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, vol. 45, no. 13, 2002. (Demonstrates the utility of the oxazole scaffold in kinase inhibition). Link
-
PubChem Compound Summary. "5-(Pyridin-4-yl)oxazole" (Parent Scaffold). Link
-
Shioiri, T., et al. "New methods and reagents in organic synthesis. 25. Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, vol. 94, no. 17, 1972. Link
Technical Guide: Biological Activity & Synthesis of 5-Substituted Oxazol-4-amine Scaffolds
The following technical guide details the chemical structure, synthesis, and biological potential of the 5-substituted oxazol-4-amine scaffold.
Executive Summary
The oxazol-4-amine (1,3-oxazol-4-amine) scaffold represents a distinct and under-explored chemical space compared to its widely utilized isomers, the 2-aminooxazoles and 5-aminooxazoles. While 2-aminooxazoles are ubiquitous in FDA-approved therapeutics (e.g., oxaprozin), the 4-amino variant offers a unique vector for scaffold hopping in kinase inhibitor design. Its structural topology mimics the hinge-binding motif of 4-aminoimidazoles and 4-aminothiazoles but with altered hydrogen bond donor/acceptor profiles and reduced basicity.
This guide focuses on the 5-substituted oxazol-4-amine , a specific subclass where the C5 position is functionalized to modulate steric bulk and lipophilicity, stabilizing the core against metabolic opening.
Structural Analysis & Chemical Space
To effectively utilize this scaffold, one must distinguish it from its isomers. The 4-amino-1,3-oxazole positions the amine group adjacent to the oxygen atom, creating a unique electronic environment.
Scaffold Comparison
The following diagram illustrates the structural differences between the target scaffold and common bioisosteres used in kinase inhibition.
Caption: Structural relationship between 5-substituted oxazol-4-amine and common medicinal chemistry scaffolds.
Electronic Properties
-
Basicity: The nitrogen at position 3 (N3) is less basic than in imidazoles due to the electronegativity of the adjacent oxygen (O1). This can improve oral bioavailability by reducing lysosomal trapping.
-
Hinge Binding: In kinase targets, the C4-amine acts as a Hydrogen Bond Donor (HBD), while the N3 acts as a Hydrogen Bond Acceptor (HBA). This "Donor-Acceptor" motif is critical for binding to the ATP-binding pocket (hinge region) of kinases like Src and JAK .
Biological Activity & Therapeutic Potential[1][2][3][4][5][6][7]
Kinase Inhibition (Src/JAK Family)
The primary biological utility of the 4-aminooxazole scaffold is as a hinge-binding motif .
-
Mechanism: It mimics the adenosine ring of ATP. The 4-amino group forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the oxazole N3 accepts a hydrogen bond from the backbone amide.
-
Data Correlation: Studies on the bioisosteric 4-aminoimidazole have shown nanomolar potency against Src family kinases (IC50 = 220 nM for c-Src) [1]. The 4-aminooxazole analog is deployed to alter selectivity profiles or bypass resistance mutations where the imidazole protonation state is detrimental.
Antimicrobial & Antifungal
Oxazole derivatives, particularly those substituted at C5, exhibit broad-spectrum antimicrobial activity.[1]
-
Target: Inhibition of bacterial cell wall synthesis or interference with metabolic pathways (e.g., biotin biosynthesis).
-
SAR Insight: A phenyl or heterocyclic group at C5 (5-substituted) is essential for hydrophobic interaction with bacterial targets. Unsubstituted oxazoles at C5 are often metabolically unstable.
Emerging Targets (SND1 & MTDH)
Recent medicinal chemistry campaigns have explored fused analogs (e.g., benzo[d]oxazol-4-amine) for disrupting protein-protein interactions (PPIs) such as MTDH-SND1. While the fused system showed reduced activity compared to quinolines in specific assays [2], the monocyclic 5-substituted oxazol-4-amine remains a viable "fragment" for Fragment-Based Drug Discovery (FBDD) screening against novel PPIs.
Synthetic Methodology (High-Priority)
The synthesis of fully substituted 4-aminooxazoles has historically been challenging due to ring instability. However, a recent metal-free umpolung strategy (2020) provides a robust route.
Protocol: Amide Activation / Umpolung Cyclization
This method utilizes N-substituted amides and 1,4,2-dioxazol-5-ones to generate the scaffold in a single step under mild conditions.
Reagents:
-
Substrate A: Secondary Amide (provides the C2 and N3).
-
Substrate B: 1,4,2-Dioxazol-5-one (provides the C5 substituent and O1).
-
Activator: Trifluoromethanesulfonic anhydride (Tf₂O).
-
Base: 2-Fluoropyridine (2-F-Py).
Step-by-Step Workflow:
-
Activation: Dissolve the secondary amide (0.2 mmol) in dry dichloromethane (DCM) at 0°C. Add 2-F-Py (0.24 mmol) and Tf₂O (0.22 mmol) dropwise. Stir for 20 min to generate the nitrilium ion intermediate.
-
Cyclization: Add the 1,4,2-dioxazol-5-one (0.24 mmol) to the reaction mixture.
-
Reaction: Warm to 40°C and stir for 5 hours. The reaction proceeds via a [3+2] cycloaddition followed by a rearrangement.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Yield: Typically 70-96% for 5-aryl substituted 4-aminooxazoles [3].
Synthetic Pathway Diagram
Caption: Metal-free synthesis of 5-substituted 4-aminooxazoles via amide activation [3].
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical and literature-derived SAR trends for the 4-aminooxazole scaffold when used as a kinase inhibitor core.
| Position | Substituent | Effect on Biological Activity |
| C2 | Aryl / Heteroaryl | Selectivity Driver. Determines specificity for the kinase gatekeeper region. Bulky groups here can improve selectivity but may reduce potency if steric clash occurs. |
| C4-NH | Free Amine (-NH2) | Essential H-Bond Donor. Critical for hinge binding. Alkylation (secondary amine) is tolerated but often reduces potency unless the substituent targets the solvent-exposed region. |
| C5 | Phenyl / Alkyl | Stability & Hydrophobicity. A substituent at C5 (e.g., Phenyl, 4-F-Phenyl) blocks metabolic oxidation and fills the hydrophobic back-pocket of the enzyme. Unsubstituted C5 leads to rapid degradation. |
| N3 | (Ring Nitrogen) | Essential H-Bond Acceptor. Interacts with the hinge region NH. Cannot be substituted. |
References
-
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones. Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis. Source: Journal of Combinatorial Chemistry URL:[Link]
Sources
Structural Divergence and Reactivity Profiling: 5-(Pyridin-4-yl)oxazol-4-amine vs. 5-(Pyridin-4-yl)oxazol-2-amine Scaffolds
Executive Overview
In the landscape of modern medicinal chemistry, the oxazole ring serves as a privileged scaffold, frequently deployed to modulate the physicochemical properties and target-binding affinities of small molecules. When substituted with a basic pyridin-4-yl moiety at the C5 position, the resulting framework becomes a potent pharmacophore for kinase inhibition, specifically targeting the ATP-binding hinge region. However, the regioposition of the primary amine—whether at the C2 or C4 position—dictates a profound divergence in the molecule's electronic distribution, tautomeric propensity, and thermodynamic stability.
As a Senior Application Scientist, I have observed that drug development professionals often underestimate the mechanistic consequences of this regiochemical shift. This whitepaper provides an in-depth technical analysis of the structural differences between 5-(Pyridin-4-yl)oxazol-4-amine and 5-(Pyridin-4-yl)oxazol-2-amine , elucidating the causality behind their distinct reactivities and detailing the self-validating synthetic protocols required to master their construction.
Electronic Paradigms and Mechanistic Causality
The fundamental difference between the C2 and C4 aminooxazoles lies in their ability to delocalize the nitrogen lone pair into the heteroaromatic system.
The C2-Amine: Tautomerism and Delocalization
In 5-(Pyridin-4-yl)oxazol-2-amine , the exocyclic amine is conjugated directly with the endocyclic nitrogen (N3). This allows the lone pair on the C2-amine to delocalize into the ring, significantly increasing the electron density at N3. Consequently, 2-aminooxazoles exhibit a well-documented imino-enamine type tautomerism[1]. Depending on the solvent dielectric constant and pH, the molecule exists in an equilibrium between the aromatic 2-amino form and the non-aromatic 2-iminooxazoline form. This tautomerism is a critical factor in prebiotic chemistry[2] and drastically alters the hydrogen-bond donor/acceptor vectors when binding to a protein target.
The C4-Amine: Steric Interplay and Isolation
Conversely, in 5-(Pyridin-4-yl)oxazol-4-amine , the amine is located at the C4 position, directly adjacent (ortho-like) to the bulky pyridin-4-yl group at C5. The lone pair on the C4-amine is cross-conjugated and electronically isolated from the ring nitrogen (N3). Because it cannot delocalize effectively onto N3, the 4-aminooxazole does not undergo imino tautomerization. Instead, the localized electron density makes the C4-amine highly susceptible to electrophilic attack, rendering the core thermodynamically less stable and prone to ring-opening under harsh conditions[3]. Furthermore, the proximity of the C4-amine to the C5-pyridine creates a rigid, sterically hindered microenvironment that can enforce a specific coplanar conformation via intramolecular hydrogen bonding.
Fig 1: Electronic delocalization and tautomeric divergence between C2 and C4 aminooxazole scaffolds.
Quantitative Property Comparison
To facilitate rational drug design, the physicochemical distinctions between the two regioisomers are summarized below.
| Property | 5-(Pyridin-4-yl)oxazol-2-amine | 5-(Pyridin-4-yl)oxazol-4-amine |
| Regiochemistry | Amine at C2 position | Amine at C4 position |
| Electronic Delocalization | Exocyclic lone pair delocalizes to ring N3 | Lone pair isolated; cross-conjugated |
| Tautomeric Equilibrium | High (Amino | Negligible (Strictly Amino) |
| Thermodynamic Stability | High (Stable to standard conditions) | Moderate (Prone to oxidation/ring-opening) |
| Primary Synthetic Route | Hantzsch-type cyclization ( | Au-catalyzed (3+2) dipolar cycloaddition |
| Kinase Binding Vector | Linear projection (180° from C5) | Orthogonal projection (adjacent to C5) |
Self-Validating Synthetic Methodologies
The synthesis of these two scaffolds requires entirely different strategic approaches due to their inherent thermodynamic stabilities. The protocols below are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding.
Protocol A: Synthesis of 5-(Pyridin-4-yl)oxazol-2-amine
Rationale: The thermodynamic stability of the 2-aminooxazole allows for a classical Hantzsch-type cyclization. The use of an
Step-by-Step Methodology:
-
Precursor Activation: Dissolve 1-(pyridin-4-yl)ethanone (10 mmol) in glacial acetic acid (20 mL). Add a solution of bromine (10.5 mmol) in acetic acid dropwise at 0 °C.
-
Causality: Conducting the bromination in acidic media ensures the formation of the hydrobromide salt of 2-bromo-1-(pyridin-4-yl)ethanone, which prevents uncontrolled self-condensation of the highly reactive
-bromoketone.
-
-
Cyclization: Isolate the hydrobromide salt via filtration and resuspend in absolute ethanol (30 mL). Add cyanamide (15 mmol) and sodium acetate (20 mmol) to buffer the system. Reflux the mixture for 4 hours.
-
Causality: The nucleophilic nitrogen of cyanamide attacks the carbonyl carbon. The sodium acetate neutralizes the HBr, allowing the oxygen to cyclize onto the
-carbon, displacing the bromide and aromatizing the ring.
-
-
Validation Checkpoint: Monitor the reaction via LC-MS. The target mass is
. The absence of the brominated starting material ( ) confirms complete cyclization. -
Purification: Concentrate the solvent in vacuo, neutralize with saturated
, and extract with ethyl acetate. Recrystallize from ethanol/water to yield the pure 5-(pyridin-4-yl)oxazol-2-amine.
Protocol B: Synthesis of 5-(Pyridin-4-yl)oxazol-4-amine
Rationale: 4-Aminooxazoles are notoriously difficult to synthesize via traditional condensation due to the lack of thermodynamic driving force and the instability of the intermediates. A modern, highly chemoselective Gold-catalyzed formal (3+2)-dipolar cycloaddition is required[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare N-acyl pyridinium-N-aminide and the corresponding pyridin-4-yl ynamide according to standard literature procedures. Ensure both reagents are rigorously dried under high vacuum.
-
Gold-Catalyzed Cycloaddition: In a flame-dried Schlenk flask under nitrogen, combine the pyridin-4-yl ynamide (5.0 mmol) and the N-acyl pyridinium-N-aminide (5.5 mmol) in anhydrous toluene (50 mL). Add dichloro(2-pyridinecarboxylato)gold catalyst (1 mol%).
-
Causality: The gold catalyst is highly carbophilic and selectively activates the alkyne (ynamide)
-system. This lowers the LUMO of the alkyne, facilitating nucleophilic attack by the aminide oxygen. This triggers a cascade that extrudes pyridine and forms the fully substituted 4-aminooxazole ring without requiring harsh thermal conditions that would degrade the product.
-
-
Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The ynamide spot should completely disappear, replaced by a lower-Rf fluorescent spot corresponding to the oxazole.
-
Purification: Filter the reaction mixture through a short pad of silica to remove the gold catalyst. Concentrate and purify via flash column chromatography to isolate the 5-(pyridin-4-yl)oxazol-4-amine.
Fig 2: Divergent synthetic workflows for 5-(pyridin-4-yl)oxazol-2-amine and its C4 regioisomer.
Implications for Drug Discovery
Understanding the structural divergence between these two isomers is paramount when designing kinase inhibitors. The ATP-binding pocket (hinge region) of kinases typically requires a bidentate hydrogen-bonding motif.
The pyridin-4-yl nitrogen acts as a strong hydrogen bond acceptor. In the C2-amine scaffold, the amine acts as a hydrogen bond donor that projects linearly away from the pyridine ring, allowing the molecule to span across the hinge region and reach into solvent-exposed areas. However, its propensity to tautomerize can lead to a loss of binding enthalpy if the imino form is stabilized by the local protein environment.
In contrast, the C4-amine scaffold places the hydrogen bond donor in close proximity to the pyridine acceptor. This creates a highly compact, rigid hydrogen-bonding network that can interact simultaneously with the gatekeeper residue and the hinge backbone. Because the C4-amine cannot tautomerize, its hydrogen-bonding vector is absolute and predictable, offering superior structure-activity relationship (SAR) tracking during lead optimization, provided the molecule's inherent reactivity is managed through appropriate substitution.
References
-
Szabla, R., Šponer, J. E., Šponer, J., & Góra, R. W. (2013). "Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions." Physical Chemistry Chemical Physics, 15(1), 7812-7818. Available at:[Link]
-
C. M. Nunes et al. (2024). "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule." Physical Chemistry Chemical Physics. Available at:[Link]
-
Davies, P. W., & Garzón, M. (2018). "Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition." Organic Syntheses, 95, 112-126. Available at:[Link]
Strategic Design and Evaluation of Pyridine-Oxazole Hybrids
A Technical Guide to Next-Generation Kinase Inhibitors
Executive Summary
The fusion of pyridine and oxazole pharmacophores represents a high-value scaffold in modern drug discovery, particularly for kinase inhibition (e.g., VEGFR-2, Akt, TGF-βR1) and antimicrobial applications. This guide provides a technical blueprint for the rational design, synthesis, and biological validation of novel pyridine-oxazole hybrids. Unlike generic reviews, this document focuses on the causality of design choices—why specific substitution patterns enhance metabolic stability and how to validate these efficacies using self-verifying protocols.
Rationale & Scaffold Design
The pyridine-oxazole hybrid is not merely a combination of two rings; it is a strategic bioisostere for the biaryl systems found in FDA-approved drugs like Sorafenib or Regorafenib.
-
The Pyridine Core: Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the hinge region of kinase domains (e.g., the ATP-binding pocket). Its electron-deficient nature also modulates the pKa of attached substituents, improving oral bioavailability compared to phenyl analogs.
-
The Oxazole Linker: Provides a rigid spacer that orients the terminal hydrophobic moiety into the allosteric hydrophobic pocket (selectivity pocket). Unlike flexible amide linkers, the oxazole ring restricts conformational entropy, potentially reducing the entropic penalty upon protein binding.
-
Metabolic Stability: The 1,3-oxazole ring is generally more resistant to oxidative metabolism (CYP450) than furan or thiophene counterparts, prolonging half-life (
).
1.1 Structural Logic Diagram
The following diagram illustrates the pharmacophore arrangement designed to target the ATP-binding site of Tyrosine Kinases.
Figure 1: Pharmacophore assembly of Pyridine-Oxazole hybrids targeting kinase domains.
Synthetic Strategy: The Modified Hantzsch Protocol
While several routes exist (e.g., Robinson-Gabriel cyclization), the Modified Hantzsch Oxazole Synthesis is selected here for its modularity and reliability. This protocol allows for the late-stage diversification of the pyridine core, which is essential for SAR (Structure-Activity Relationship) exploration.
2.1 Reaction Mechanism & Causality
We utilize the condensation of a pyridine-carboxamide with an
-
Why this route? It avoids harsh dehydrating agents (like POCl
) often required in cyclodehydration methods, preserving sensitive functional groups on the pyridine ring. -
Regioselectivity: This method selectively yields 2,4-disubstituted oxazoles, preventing the formation of inseparable regioisomers common in other cyclizations.
2.2 Detailed Protocol
Target Compound: 2-(Pyridine-4-yl)-4-(4-fluorophenyl)oxazole (Representative Scaffold).
Reagents:
-
Isonicotinamide (1.0 equiv)
-
2-Bromo-4'-fluoroacetophenone (1.1 equiv)
-
Solvent: Ethanol/DMF (1:1 v/v)
-
Catalyst: None (Thermal) or Microwave irradiation
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve 1.22 g (10 mmol) of isonicotinamide in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Note: If solubility is poor, add 2-3 mL of DMF.
-
Addition: Add 2.39 g (11 mmol) of 2-bromo-4'-fluoroacetophenone dropwise over 10 minutes. Reasoning: Slow addition prevents localized high concentrations that can lead to self-condensation side products.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
-
Checkpoint: The formation of a precipitate indicates the hydrobromide salt of the intermediate.
-
-
Cyclization: Once the intermediate is formed, the reaction often proceeds to the oxazole directly under reflux. If the intermediate amide remains, add a catalytic amount of concentrated H
SO (0.5 mL) and reflux for an additional hour to force dehydration. -
Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water containing 5% NaHCO
(neutralization). -
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketone.
-
Purification: Recrystallize from Ethanol:Water (9:1) to obtain white needles.
Yield Expectation: 75–85%.
Validation:
Therapeutic Applications & SAR Analysis
The primary application of this scaffold is in oncology (Kinase Inhibition) and infectious disease (Antimicrobial).
3.1 Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from recent high-impact studies on pyridine-oxazole hybrids targeting VEGFR-2 and Akt kinases.
| Compound Code | Pyridine Pos.[1][2][3][4] | Oxazole Sub.[1][2][3][5][6][7][8][9][10] (R) | Terminal Aryl (R') | IC | Key Insight |
| PO-01 | 4-yl | H | Phenyl | 5.2 [VEGFR-2] | Baseline activity; moderate binding. |
| PO-05 | 4-yl | Methyl | 4-F-Phenyl | 0.57 [VEGFR-2] | Fluorine effect: Enhanced lipophilicity and metabolic stability [1]. |
| PO-09 | 3-yl | H | 3,4-dimethoxy | 12.4 [VEGFR-2] | 3-yl position disrupts H-bond geometry in the hinge region. |
| AKT-11n | 2-yl | Amide linker | Oxindole | 0.00017 [Akt1] | Nanomolar potency: Amide linker provides critical H-bond donor [2]. |
| AB-21d | 3-yl | Oxazolidinone | Morpholine | 2.0 (MIC) [S. aureus] | Bioisosteric replacement yields potent antimicrobial activity [3]. |
Critical Analysis:
-
Electronic Effects: Electron-withdrawing groups (F, CF
) on the terminal aryl ring consistently improve potency (Compound PO-05). This is attributed to stronger -stacking interactions within the hydrophobic pocket. -
Positional Isomerism: The 4-pyridyl orientation (PO-01, PO-05) generally favors kinase inhibition, whereas 2-pyridyl derivatives often require flexible linkers (like in AKT-11n) to achieve optimal binding modes.
Biological Validation: Kinase Profiling Workflow
To validate the efficacy of the synthesized compounds, a robust biochemical assay is required. We utilize the FRET-based Z'-LYTE™ Kinase Assay (Invitrogen/Thermo Fisher) due to its high sensitivity and resistance to fluorescence interference.
4.1 Assay Principle Diagram
The following workflow describes the logical flow of the screening process, ensuring data integrity through control checkpoints.
Figure 2: Workflow for FRET-based Kinase Inhibition Assay with Quality Control loop.
4.2 Protocol Specifics
-
Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Reaction Mix: In a 384-well plate, combine:
-
10 µL Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
ATP (at
concentration, typically 10–100 µM). -
Substrate (Ser/Thr peptide labeled with Coumarin/Fluorescein).
-
Test Compound (Final DMSO conc. < 1%).
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Development: Add 5 µL of Development Reagent A (Protease).
-
Mechanism: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact.
-
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Emission Ratio: Coumarin (445 nm) / Fluorescein (520 nm). A low ratio indicates high phosphorylation (active kinase/inactive inhibitor). A high ratio indicates inhibition.
-
Future Outlook & Emerging Trends
The pyridine-oxazole scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Researchers are now using the pyridine-oxazole moiety as the "warhead" (ligand for the protein of interest) linked to an E3 ligase ligand. The solvent-exposed region of the oxazole ring provides an ideal attachment point for the linker chain.
-
Computational Design: Integration of AI/ML models to predict the optimal "vector" for substitution on the oxazole ring, minimizing the trial-and-error in SAR campaigns [4].
References
-
Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. ResearchGate. Available at: [Link]
-
Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Microbiology. Available at: [Link]
-
Computationally guided design and synthesis of pyrimidine-oxazole hybrids. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computationally guided design and synthesis of pyrimidine-oxazole hybrids as novel antidiabetic agents: kinetic and molecular interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategic Targeting of Pyridyl-Oxazole Amines: A Technical Guide to Kinase and Microbial Inhibition
Executive Summary
The pyridyl-oxazole amine scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by its ability to bridge the lipophilicity required for membrane permeability with the polarity necessary for specific hydrogen bonding. Unlike simple bi-aryl systems, the incorporation of the pyridine nitrogen and the oxazole oxygen/nitrogen atoms creates a unique electrostatic landscape, enabling high-affinity interactions with ATP-binding pockets in kinases and ribosomal RNA structures in bacteria.
This guide provides a technical deep-dive into the therapeutic utility of this scaffold, specifically focusing on Rho-associated protein kinase 2 (ROCK-2) inhibition in oncology and 50S ribosomal subunit targeting in multidrug-resistant (MDR) bacteria.
Scaffold Architecture & Medicinal Chemistry
The "Privileged" Nature of the Motif
The pyridyl-oxazole amine moiety is not merely a linker; it is a pharmacophore in its own right.
-
Pyridine Ring: Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding site (e.g., interacting with the backbone NH of specific residues like Met318 in related scaffolds).
-
Oxazole Ring: Provides structural rigidity and planarity, orienting the side chains (amines) into specific sub-pockets. It serves as a bioisostere for amides or esters but with improved metabolic stability.
-
Amine Linkage: The "amine" component (often a secondary amine or part of a piperazine/morpholine ring) is critical for solubility and often forms salt bridges with acidic residues (e.g., Asp/Glu) in the target protein's active site.
Structure-Activity Relationship (SAR) Logic
| Feature | Chemical Function | Biological Consequence |
| Pyridine N-Position | H-Bond Acceptor | Critical for hinge binding in kinases; 3-pyridyl vs. 4-pyridyl alters vector significantly. |
| Oxazole Orientation | Spacer/Scaffold | 2,5-substitution vs. 2,4-substitution dictates the angle of the "exit vector" for the amine tail. |
| Amine Basicity | H-Bond Donor/Cation | Protonation at physiological pH allows interaction with the "sugar pocket" or solvent-exposed acidic residues. |
| Lipophilicity (cLogP) | Membrane Permeability | Pyridyl-oxazoles generally lower cLogP compared to bis-phenyl analogs, improving oral bioavailability. |
Primary Therapeutic Target: ROCK-2 (Oncology)
Recent high-impact studies have identified specific polyheteroaryl compounds containing pyridyl-oxazole motifs (e.g., TOxaPy and iso-TOxaPy derivatives) as potent inhibitors of ROCK-2 (Rho-associated coiled-coil containing protein kinase 2) .
Mechanism of Action
ROCK-2 is a serine/threonine kinase downstream of RhoA. It regulates cytoskeletal reorganization, making it a prime target for preventing cancer metastasis.
-
Dual Mechanism: Uniquely, certain pyridyl-oxazole amines act as dual-function agents . They inhibit the kinase activity of ROCK-2 and stabilize G-quadruplex (G4) DNA structures.
-
Binding Mode: The planar pyridyl-oxazole core intercalates or stacks within the ATP binding pocket, while the amine side chains extend to interact with the ribose-binding area.
Biological Validation
Inhibition of ROCK-2 by these scaffolds leads to:
-
Dephosphorylation of ROCK-2 substrates (e.g., MYPT1).
-
Cytoskeletal Collapse: Reduction in stress fibers and focal adhesions.
-
Phenotypic Change: Induction of long neurite-like extensions in cancer cells, halting migration.
Secondary Target: Bacterial 50S Ribosome
The pyridyl-oxazole amine scaffold also serves as a next-generation template for oxazolidinone antibiotics (linezolid analogs).
Mechanism: Protein Synthesis Inhibition
By replacing the central phenyl ring of linezolid with a pyridine and linking it to an oxazole-amine side chain, researchers have achieved:
-
Target: The 23S rRNA of the 50S ribosomal subunit.
-
Efficacy: Enhanced activity against Gram-positive bacteria (MRSA, VRE) compared to parent compounds.[1][2]
-
Resistance Evasion: The modified electronic distribution of the pyridine ring can overcome specific point mutations (e.g., G2576T) that render standard oxazolidinones ineffective.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: In Vitro ROCK-2 Kinase Inhibition Assay
Objective: Quantify the IC50 of a pyridyl-oxazole amine candidate against ROCK-2. Method: ADP-Glo™ Kinase Assay (Luminescence-based).
Reagents:
-
Recombinant Human ROCK-2 active enzyme.
-
Substrate: S6 Kinase Peptide (substrate for ROCK).
-
ATP (Ultra-pure).
-
ADP-Glo Reagent & Kinase Detection Reagent.
Step-by-Step Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM). Final DMSO concentration < 1%.
-
Enzyme Reaction:
-
Mix 2 µL of Compound + 4 µL of ROCK-2 enzyme (0.5 ng/µL).
-
Incubate for 10 min at RT (allows compound to bind active site).
-
Control 1 (Max Activity): Enzyme + DMSO (no inhibitor).
-
Control 2 (Background): No Enzyme (buffer only).
-
-
Initiation: Add 4 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubation: Incubate at 30°C for 45 minutes.
-
Termination (ADP Generation): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase reaction, depletes remaining ATP).
-
Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min. (Converts generated ADP to ATP, then to light via luciferase).
-
Analysis: Measure luminescence (RLU). Calculate % Inhibition =
. Fit to non-linear regression (Sigmoidal dose-response) to determine IC50.
Protocol B: Bacterial Minimum Inhibitory Concentration (MIC)
Objective: Assess antibacterial potency against S. aureus (ATCC 29213). Method: CLSI Standard Broth Microdilution.
Self-Validating Controls:
-
Sterility Control: Media only (Must remain clear).
-
Growth Control: Bacteria + Media + DMSO (Must show turbidity).
-
Reference Standard: Linezolid (Must fall within QC range: 1–4 µg/mL for ATCC 29213).
Workflow:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 50 µL of broth into 96-well plates.
-
Perform serial 2-fold dilutions of the pyridyl-oxazole amine.
-
Inoculate with
CFU/mL bacterial suspension. -
Incubate at 35°C for 16–20 hours.
-
Read: The MIC is the lowest concentration with no visible growth.
Visualizing the Mechanism
The following diagram illustrates the dual-targeting capability of the Pyridyl-Oxazole Amine scaffold (TOxaPy class) in an oncology context.
Caption: Dual-mechanism pathway: The scaffold inhibits ROCK-2 to stop metastasis while stabilizing G-quadruplexes to induce growth arrest.
References
-
Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Source: Journal of Medicinal Chemistry (ACS).[3] URL:[Link][4]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Source: Frontiers in Microbiology. URL:[Link]
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Source: Molecules (PMC). URL:[Link]
-
A comprehensive review on biological activities of oxazole derivatives. Source: Future Journal of Pharmaceutical Sciences. URL:[Link]
Sources
- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cyclization protocols for 4-amino-5-aryloxazole formation
Executive Summary
The 4-amino-5-aryloxazole scaffold is a privileged but synthetically challenging motif in medicinal chemistry. Unlike their 2-amino or 5-amino counterparts, 4-aminooxazoles possess a unique electronic distribution that renders them susceptible to ring opening and hydrolysis under standard acidic/basic conditions. Consequently, traditional condensation methods (e.g., Robinson-Gabriel) often fail to install the amino group at the C4 position or require arduous protection/deprotection sequences.
This guide details two field-proven, high-fidelity protocols that overcome these stability and regioselectivity barriers. These methods utilize 1,4,2-dioxazol-5-ones as robust nitrene equivalents or umpolung reagents, enabling the modular assembly of fully substituted 4-aminooxazoles under mild conditions.
-
Method A (Gold-Catalyzed): A regioselective [3+2] cycloaddition using ynamides.[1][2][3] Ideal for complex substrates requiring high functional group tolerance.
-
Method B (Metal-Free): A Tf₂O-mediated intermolecular cyclization. Ideal for scale-up and avoiding transition metal contamination.
Critical Precursor Synthesis: 1,4,2-Dioxazol-5-ones[6]
Both protocols rely on 1,4,2-dioxazol-5-ones. These reagents are stable, crystalline solids that serve as safe substitutes for explosive azides or unstable acyl nitrenes.
Protocol: One-Pot Synthesis from Hydroxamic Acids
-
Reagents: Hydroxamic acid (1.0 equiv), Carbonyl diimidazole (CDI, 1.1 equiv), Dichloromethane (DCM).
-
Procedure:
-
Suspend the hydroxamic acid in anhydrous DCM (0.2 M) at 0 °C.
-
Add CDI portion-wise over 15 minutes. (Caution: CO₂ evolution).
-
Warm to room temperature (RT) and stir for 1 hour.
-
Quench with 1M HCl, wash with water/brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from hexanes/EtOAc usually yields pure product (>90%).
-
Method A: Gold-Catalyzed [3+2] Cycloaddition[2][3][4]
This method utilizes the unique reactivity of ynamides (electron-rich alkynes) and gold catalysis to trap the nitrene species generated from dioxazolones. It is the "Gold Standard" for accessing 4-amino-5-aryloxazoles with precise regiocontrol.
Mechanistic Rationale
The reaction proceeds via the formation of an
Figure 1: Mechanistic pathway for Au-catalyzed 4-aminooxazole formation.[4][3] The ynamide nitrogen dictates the 4-amino regiochemistry.
Experimental Protocol
Reagents:
-
Substrate: N-Sulfonyl ynamide (1.0 equiv) (e.g.,
-(phenylethynyl)-4-methylbenzenesulfonamide). -
Reagent: 3-Aryl-1,4,2-dioxazol-5-one (1.2 equiv).
-
Catalyst: IPrAuCl (5 mol%) + AgNTf₂ (5 mol%) OR PicAuCl₂ (5 mol%).
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried vial, mix IPrAuCl (0.025 mmol) and AgNTf₂ (0.025 mmol) in DCE (1 mL) under argon. Stir for 10 mins to generate the active cationic gold species. (Skip if using PicAuCl₂).
-
Addition: Add the ynamide (0.5 mmol) and dioxazolone (0.6 mmol) dissolved in DCE (4 mL).
-
Reaction: Stir the mixture at 60 °C for 2–4 hours. Monitor by TLC (the ynamide spot will disappear).
-
Workup: Filter the mixture through a short pad of silica gel to remove the gold catalyst. Wash with EtOAc.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc). Note: 4-aminooxazoles can be streak on silica; adding 1% Et₃N to the eluent is recommended.
Key Parameter Check:
-
Regioselectivity: The amino group always installs at position 4 (derived from the ynamide). The aryl group from the ynamide ends up at position 5.
-
Yield: Typically 75–95%.
Method B: Metal-Free Tf₂O-Mediated Cyclization
For applications where trace metal contamination is a concern, this method uses Triflic Anhydride (Tf₂O) to activate a secondary amide, which then intercepts the dioxazolone.
Mechanistic Rationale
This reaction operates via an "Umpolung" strategy.[6] The amide is activated to a highly electrophilic keteniminium species.[5] The dioxazolone, acting as a nucleophile, attacks this intermediate. A subsequent rearrangement and cyclization release CO₂ and form the oxazole ring.
Figure 2: Metal-free activation pathway. Tf₂O converts the amide into a reactive electrophile, enabling attack by the dioxazolone.
Experimental Protocol
Reagents:
-
Substrate: Secondary Amide (1.0 equiv) (e.g., N-benzyl-2-phenylacetamide).
-
Reagent: 1,4,2-Dioxazol-5-one (1.2 equiv).
-
Activator: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv).
-
Base: 2-Fluoropyridine (1.2 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Activation: Dissolve the amide (0.5 mmol) and 2-fluoropyridine (0.6 mmol) in DCM (5 mL) at -78 °C .
-
Tf₂O Addition: Add Tf₂O (0.55 mmol) dropwise. Stir at -78 °C for 20 mins, then warm to 0 °C for 20 mins. The solution usually turns yellow/orange (formation of keteniminium).
-
Cyclization: Add the dioxazolone (0.6 mmol) in one portion.
-
Warming: Allow the reaction to warm to RT and stir for 12 hours.
-
Quench: Add sat. NaHCO₃ (aq) carefully.
-
Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (neutralized with Et₃N).
Comparative Analysis & Troubleshooting
| Feature | Method A (Gold Catalysis) | Method B (Tf₂O Activation) |
| Primary Substrate | Ynamides (Alkyne-Amides) | Secondary Amides |
| Regiocontrol | Excellent (>99:1) | Good (Substrate dependent) |
| Functional Group Tolerance | High (tolerates esters, halides) | Moderate (acid sensitive groups risk hydrolysis) |
| Reaction Temperature | 60 °C | -78 °C to RT |
| Scalability | Moderate (Gold cost) | High |
| Common Pitfall | Catalyst poisoning by thiols/amines | Moisture sensitivity of Tf₂O |
Stability Note: 4-amino-5-aryloxazoles are prone to hydrolysis to form
-
Storage: Store solid products at -20 °C under argon.
-
Handling: Avoid prolonged exposure to acidic silica gel. Use basic alumina or Et₃N-treated silica for purification.
References
-
Weng, Y., Min, L., Shan, L., Li, H., Wang, X., & Hu, Y. (2021). "General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process." The Journal of Organic Chemistry, 86(1), 199–206.
-
Tian, X., Song, L., Han, C., Zhang, C., Wu, Y., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[7] "Gold(III)-Catalyzed Formal [3 + 2] Annulations of N-Acyl Sulfilimines with Ynamides for the Synthesis of 4-Aminooxazoles." Organic Letters, 21(8), 2937–2940.[8]
-
Karmakar, R., & Mamidala, R. (2016). "Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles."[1][5] Chemical Communications, 52, 6324-6327.[5]
-
Hynes, T., et al. (2019). "A one-pot method for the synthesis of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones." Canadian Journal of Chemistry.
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- 1. researchgate.net [researchgate.net]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational insights into the mechanisms and origins of switchable selectivity in gold( i )-catalyzed annulation of ynamides with isoxazoles via 6π- ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02839A [pubs.rsc.org]
- 6. Gold-Catalyzed Transformation of Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(III)-Catalyzed Formal [3 + 2] Annulations of N-Acyl Sulfilimines with Ynamides for the Synthesis of 4-Aminooxazoles [organic-chemistry.org]
- 8. Gold(III)-Catalyzed Formal [3 + 2] Annulations of N-Acyl Sulfilimines with Ynamides for the Synthesis of 4-Aminooxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 5-(Pyridin-4-yl)oxazol-4-amine
Introduction: The Significance of 4-Amino-5-Aryloxazoles and the Imperative for Efficient Synthesis
The 5-(Pyridin-4-yl)oxazol-4-amine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The 4-aminooxazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic activities. The pyridine substituent at the 5-position further enhances the potential for molecular interactions, particularly in the context of kinase inhibition and other targeted therapies.
Traditional multi-step syntheses of such complex heterocycles are often plagued by issues of low overall yield, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) offer an elegant and efficient alternative, aligning with the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[1] This document details a proposed one-pot, three-component synthesis of 5-(Pyridin-4-yl)oxazol-4-amine, providing a robust and scientifically-grounded protocol for its efficient preparation.
A Novel Three-Component Strategy for the Synthesis of 5-(Pyridin-4-yl)oxazol-4-amine
This protocol is founded on a logical convergence of well-established reactivity principles, primarily drawing from the versatile chemistry of tosylmethyl isocyanide (TosMIC) and the known utility of cyanamide in the formation of nitrogen-containing heterocycles.[2][3][4][5] We propose a one-pot reaction that brings together three commercially available starting materials: isonicotinaldehyde, cyanamide, and TosMIC.
-
Isonicotinaldehyde: This serves as the foundational building block, providing the pyridin-4-yl moiety that will ultimately be situated at the 5-position of the oxazole ring.
-
Cyanamide: This simple, yet reactive molecule is the linchpin for introducing the crucial 4-amino group. Its use as an amino synthon in MCRs is a key element of this proposed methodology.[2][3][4]
-
Tosylmethyl isocyanide (TosMIC): A cornerstone reagent in heterocyclic synthesis, TosMIC provides the remaining carbon and nitrogen atoms of the oxazole core. The Van Leusen oxazole synthesis, which utilizes TosMIC and an aldehyde, provides a strong precedent for its utility in forming the oxazole ring.[6][7][8]
Proposed Reaction Mechanism
The one-pot synthesis is postulated to proceed through a cascade of reactions, initiated by the formation of an N-cyano-imine intermediate, which then undergoes cyclization with TosMIC. The following is a step-by-step breakdown of the proposed mechanism:
-
In Situ Formation of N-Cyano-Iminopyridine (3): The reaction is initiated by the condensation of isonicotinaldehyde (1) and cyanamide (2) to form the N-cyano-iminopyridine intermediate (3). This reaction is typically reversible and driven forward by the subsequent steps.
-
Deprotonation of TosMIC: A suitable base deprotonates the acidic α-carbon of TosMIC (4) to generate the nucleophilic TosMIC anion (5).
-
Nucleophilic Addition: The TosMIC anion (5) undergoes a nucleophilic attack on the electrophilic carbon of the N-cyano-imine (3) to form the intermediate adduct (6).
-
Intramolecular Cyclization (5-endo-dig): The nitrogen of the isocyanide group in intermediate (6) attacks the cyano carbon in an intramolecular fashion, leading to the formation of a 5-membered oxazoline ring (7).
-
Tautomerization and Elimination: A proton transfer leads to the tautomeric intermediate (8). This is followed by the elimination of the stable p-toluenesulfinic acid (9), a characteristic feature of Van Leusen-type reactions, which drives the reaction towards the aromatic product.
-
Final Product Formation: A final tautomerization of the exocyclic imine yields the thermodynamically stable aromatic product, 5-(Pyridin-4-yl)oxazol-4-amine (10).
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isonicotinaldehyde | ≥98% | e.g., Sigma-Aldrich |
| Cyanamide | ≥98% | e.g., Sigma-Aldrich |
| Tosylmethyl isocyanide (TosMIC) | ≥98% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR |
| Hexanes | ACS Grade | e.g., VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.2 mmol, 1.5 eq.) and Tosylmethyl isocyanide (TosMIC) (1.5 mmol, 1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous methanol (20 mL) via syringe. Stir the suspension for 10 minutes at room temperature.
-
Addition of Aldehyde and Cyanamide: To the stirred suspension, add isonicotinaldehyde (1.5 mmol, 1.0 eq.) followed by cyanamide (1.8 mmol, 1.2 eq.).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (30 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure 5-(Pyridin-4-yl)oxazol-4-amine.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-O).
Safety and Handling Precautions
-
TosMIC: Is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanamide: Is toxic and can be absorbed through the skin. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated area away from ignition sources.
References
- Shaabani, A., et al. (2015). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Chemical Reviews, 115(1), 325-385.
- Fensterbank, L., et al. (2013). Cyanamide in Radical Reactions.
- Louie, J., et al. (2010). Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides. Journal of the American Chemical Society, 132(34), 11912-11914.
- Vaquero, J. J., et al. (2016). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives. Organic Letters, 18(14), 3378-3381.
- Beller, M., et al. (2011). N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanation Reagent.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Lu, S., Ding, C.-H., & Xu, B. (2023). Triple-Consecutive Isocyanide Insertions with Aldehydes: Synthesis of 4-Cyanooxazoles. Organic Letters, 25(5), 849–854.
-
Tkachenko, I. G., et al. (2019). Three-component synthesis for the regioselective formation of 4,7-dihydro[2][3][9]-triazolo- and 4,7-dihydro[2][3][4]triazolo[1,5-a]pyrimidines. RSC Advances, 9(1), 123-134.
- Gutiérrez, S., et al. (2016). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Organic Letters, 18(14), 3378–3381.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Synthesis, 2005(12), 1949-1973.
- Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114-3118.
- Rashamuse, K., et al. (2020). MW-assisted van Leusen synthesis of 5-aryl-1,3-oxazole compounds. Molecules, 25(4), 896.
- Glorius, F., et al. (2015). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation.
- Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(3), 500-504.
- Kikelj, D., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(23), 12674-12683.
- Zhao, Y., et al. (2017). Tf2NH-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with Dioxazoles for the Synthesis of 4-Aminooxazoles. The Journal of Organic Chemistry, 82(7), 3935-3942.
-
Mangalagiu, I. I., et al. (2022). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][3][9]Triazolo[4,3-a]Pyrimidines. Molecules, 27(9), 2948.
- De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)
- Adib, M., et al. (2014). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Tetrahedron Letters, 55(1), 229-231.
- Yadav, S., et al. (2024). Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- van Leusen, A. M. (1977). The Van Leusen Reaction. Grokipedia.
- Asif, M. (2021). Synthesis of 5-(Pyridin-4-yl)-oxadiazole derivatives from Isoniazid and evaluation of their antimicrobial and antitubercular activities.
- Liebeskind, L. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
- Dyachenko, V. D. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Chemistry of Heterocyclic Compounds, 55(10-11), 1013-1020.
- Chebanov, V. A., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 63.
- Gil, C., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(8), 1860-1863.
- Astellas Pharma Inc. (2012). 1h-1,2,4-triazol-3-yl]pyridine-2-carbonitrile and its intermediate.
Sources
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- 3. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in Cyanamide Chemistry: Synthesis and Applications | MDPI [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. TosMIC - Enamine [enamine.net]
- 9. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 5-(Pyridin-4-yl)oxazol-4-amine via Flash Column Chromatography
Abstract & Scope
This technical guide details the purification of 5-(Pyridin-4-yl)oxazol-4-amine , a critical heterocyclic scaffold often employed in kinase inhibitor development (e.g., VEGFR inhibitors). The compound presents specific chromatographic challenges due to its amphoteric nature (basic pyridine nitrogen and 4-amino group) and the potential hydrolytic instability of the oxazole ring under acidic conditions.[1]
This protocol moves beyond generic "flash chromatography" instructions, offering a targeted strategy to eliminate common issues such as peak tailing (streaking) , irreversible adsorption , and on-column degradation . Two primary methods are presented: a cost-effective Standard Silica method with modifiers and a high-performance Amine-Functionalized Silica method.[1]
Physicochemical Profile & Purification Strategy
Understanding the molecule is the first step to successful isolation.
| Property | Characteristic | Chromatographic Implication |
| Basicity | Pyridine N (pKa ~5.3) + 4-NH₂ | Strong interaction with acidic silanols on silica gel, causing severe tailing and yield loss.[1] |
| Polarity | Moderate to High | Requires polar mobile phases (e.g., DCM/MeOH or EtOAc/MeOH). Unlikely to elute with pure Hexane. |
| Stability | Acid-Sensitive | Oxazoles can undergo ring-opening hydrolysis in strong aqueous acids.[1] Avoid acidic modifiers (TFA/Formic Acid) in high concentrations. |
| Solubility | Soluble in DCM, MeOH, DMSO | Ideal for "Dry Loading" on silica to improve band resolution. |
Strategic Decision Matrix
The choice of stationary phase is critical.[1][2][3] Use the following logic to select your method:
Figure 1: Decision tree for selecting the optimal stationary phase based on crude material behavior.
Detailed Protocols
Method A: Standard Silica Gel (Cost-Effective)
Best for: Routine purification where residual amine salts are acceptable or easily removed.
Materials:
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Note: The base modifier neutralizes acidic silanols, preventing the pyridine moiety from sticking.
-
Protocol:
-
Column Packing: Slurry pack silica in 100% DCM containing 0.5% TEA. The pre-treatment with base is crucial to "deactivate" the silica before the sample touches it.
-
Sample Loading (Dry Load):
-
Dissolve crude material in a minimum amount of MeOH/DCM.[1][4]
-
Add silica gel (ratio 1:2 sample-to-silica).
-
Evaporate to dryness on a rotavap until a free-flowing powder is obtained.
-
Load this powder on top of the packed column.[1][4] Liquid loading is discouraged due to solubility mismatches causing precipitation.
-
-
Elution Gradient:
-
0–5 min: 100% DCM (Isocratic wash to remove non-polar impurities).
-
5–20 min: 0% → 5% MeOH (with TEA).
-
20–30 min: 5% → 10% MeOH (with TEA).
-
Target elution is typically between 3–8% MeOH.[1]
-
-
Post-Run: Combine fractions. Co-evaporate with toluene or ethanol to help remove residual Triethylamine.[1]
Method B: Amine-Functionalized Silica (Recommended)
Best for: High-value intermediates, acid-sensitive compounds, and preventing "streaking" without mobile phase modifiers.[1]
Materials:
-
Stationary Phase: Propylamine-functionalized silica (e.g., Biotage KP-NH, Chromabond NH2).[1]
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or DCM/MeOH (if very polar).[4]
Protocol:
-
Principle: The stationary phase surface is basic.[1] It repels the basic pyridine/amine, allowing them to elute as sharp, symmetrical bands without adding TEA to the solvent.
-
Sample Loading: Dry load as described in Method A, or liquid load if soluble in EtOAc.
-
Elution Gradient (Hexane/EtOAc system):
-
Advantages:
Visualization & Analysis
Since the compound lacks a strong color in solution, rely on these detection methods:
-
UV Absorbance (254 nm): The pyridine and oxazole rings absorb strongly. This is the primary detection method.[1]
-
TLC Stains:
-
Ninhydrin: Stains the primary amine (Position 4) red/purple upon heating.
-
Dragendorff’s Reagent: Specific for tertiary amines/pyridines (Orange spots on yellow background).
-
Iodine Chamber: General detection for all organics.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad, Tailing Peaks | Silanol interaction (Method A) | Increase TEA concentration to 2%. Switch to Method B (NH-Silica). |
| Compound Stuck at Baseline | Polarity too low | Switch solvent system to DCM:MeOH:NH₄OH (90:10:1). |
| Degradation (New spots) | Acidic hydrolysis on silica | STOP immediately. Switch to Neutral Alumina or NH-Silica.[1] Avoid chloroform (can be acidic).[1] |
| Co-elution with Impurities | Overloading | Reduce sample load to <1% of silica mass.[1] Use a longer, narrower column. |
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO).[5] Organic Chemistry Data.[1][6] Retrieved from [Link][1]
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link][1]
Sources
Application Note: Optimization of Recrystallization Solvents for 4-Aminooxazole Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)
Executive Summary
4-Aminooxazole derivatives are privileged structural motifs in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel antimicrobial compounds. The synthesis of these heterocycles—often achieved via highly convergent gold-catalyzed formal (3+2)-dipolar cycloadditions or van Leusen reactions—necessitates rigorous downstream purification[1]. While chromatography is useful for initial isolation, recrystallization remains the definitive method for achieving the >99% purity required for advanced preclinical evaluation. This application note details the thermodynamic rationale for solvent selection, provides a comparative data summary, and outlines a self-validating protocol for the recrystallization of 4-aminooxazole derivatives.
Mechanistic Rationale for Solvent Selection
The 4-aminooxazole core presents a unique amphiphilic and electronic profile. The oxazole oxygen and nitrogen atoms act as hydrogen-bond acceptors, while the C4-amino group (often present as a primary amine, cyclic carbamate, or sulfonamide) serves as a strong hydrogen-bond donor[1]. This dual nature dictates the molecule's solubility curve and crystal packing behavior:
-
Protic Solvents (e.g., Ethanol): Solvents like absolute ethanol form strong intermolecular hydrogen bonds with both the oxazole nitrogen and the amino group. This provides high solubility at elevated temperatures (reflux) and a steep solubility drop-off upon cooling to 0 °C, making it an excellent single-solvent system for highly polar derivatives[2].
-
Aprotic Polar Solvents (e.g., Acetone, Dichloromethane): These solvents solvate the molecule via dipole-dipole interactions. Acetone is particularly effective for oxazoles bearing carboxylic acid or ester functionalities[3]. Dichloromethane (DCM) is highly effective at dissolving bulky, lipophilic 4-aminooxazoles but requires an anti-solvent to force nucleation[1].
-
Non-Polar Anti-Solvents (e.g., Diethyl Ether, Hexane): Used in binary systems (e.g., DCM/Et₂O), these disrupt the dipole-dipole solvation shell, forcing the solution into supersaturation and initiating controlled nucleation[1].
Quantitative Solvent Profiling
The following table summarizes empirically validated solvent systems for various 4-aminooxazole substitution patterns, providing expected recovery yields and mechanistic rationales.
| Solvent System | Target Derivative Profile | Mechanistic Rationale | Typical Yield |
| Dichloromethane / Diethyl Ether | N-Acyl / N-Sulfonyl 4-aminooxazoles | DCM provides high initial solubility via dipole interactions; Et₂O acts as a miscible anti-solvent to rapidly decrease solubility and drive precipitation without oiling out[1]. | 85–96% |
| Absolute Ethanol | 2-Amino / 4-Aminooxazoles (Polar/Unprotected) | Strong H-bonding at reflux ensures complete dissolution; the steep thermal solubility curve drives crystallization upon cooling[2]. | 70–90% |
| Acetone | Carboxylic acid/ester oxazole derivatives | Intermediate polarity stabilizes esterified derivatives; high vapor pressure allows for rapid, low-temperature drying[3]. | 80–88% |
| Toluene / Hexane | Highly lipophilic, alkyl-substituted oxazoles | Toluene disrupts pi-pi stacking of aromatic substituents at high heat; hexane forces crystallization of the non-polar core. | 65–80% |
Self-Validating Recrystallization Protocol
This step-by-step methodology utilizes a binary Dichloromethane/Diethyl Ether system, which is highly effective for complex, functionalized 4-aminooxazoles synthesized via gold-catalyzed cycloadditions[1].
Step 1: Initial Dissolution
-
Transfer the crude 4-aminooxazole powder to a single-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar.
-
Add Dichloromethane (DCM) at a ratio of approximately 12 mL per gram of crude product.
-
Stir the mixture at room temperature for 10–15 minutes until complete dissolution occurs, yielding a clear (often yellow or brown) solution[1].
-
Causality: DCM effectively breaks down the amorphous aggregates of the crude solid. If particulate matter remains, it is likely inorganic catalyst residue or silica dust.
-
Step 2: Hot Filtration & Clarification
-
Filter the solution through a tightly packed cotton wool plug (or a fine sintered glass funnel) to remove insoluble impurities[1].
-
Wash the filter with a minimal amount of fresh DCM (e.g., 4 x 10 mL) to ensure quantitative transfer of the product[1].
-
Self-Validation Checkpoint: Spot the residual solid on a TLC plate alongside the filtrate. The solid should show no UV-active product spots, confirming that all 4-aminooxazole has been successfully solvated.
-
Step 3: Anti-Solvent Addition & Controlled Nucleation
-
Equip the flask with a water-cooled condenser and heat the filtrate to a gentle reflux.
-
Slowly add Diethyl Ether (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).
-
Add a few drops of DCM until the solution just turns clear again.
-
Allow the mixture to cool to room temperature undisturbed over 3 hours, then transfer to a freezer (-22 °C) for 16–20 hours[1].
-
Causality: Slow, undisturbed cooling prevents the occlusion of impurities within the crystal lattice. Rapid crashing out often traps solvent and impurities, leading to a depressed melting point.
-
Step 4: Isolation and Lattice Degassing
-
Filter the resultant crystals through a sintered glass funnel (S3 porosity).
-
Wash the flask and the crystal cake with ice-cold Diethyl Ether (3 x 25 mL) to remove mother liquor residues[1].
-
Critical Drying Step: Transfer the powder to a flask and dry under static vacuum (0.12 mmHg) at 60 °C for 18–96 hours[1].
-
Causality: 4-Aminooxazoles crystallized from halogenated solvents frequently trap trace DCM within their crystal structure. High-vacuum heating is mandatory to remove these final vestiges of solvent, which would otherwise skew quantitative NMR and biological assay results[1].
-
Workflow Visualization
Workflow for the systematic recrystallization and validation of 4-aminooxazole derivatives.
Quality Control & Troubleshooting
-
Oiling Out (Liquid-Liquid Phase Separation): If the 4-aminooxazole separates as an oil rather than a crystal, the thermodynamic driving force for crystallization is too low, or the compound is too impure. Solution: Re-dissolve the oil by adding 10% more of the primary solvent (e.g., DCM) and heat. Seed the solution with a pure crystal of the product, or scratch the inside of the flask with a glass rod to provide a nucleation site.
-
NMR Validation: Always run a ¹H NMR spectrum of the dried crystals. Look specifically for a singlet at δ 5.30 ppm (DCM) or a triplet/quartet pair at δ 1.18/3.48 ppm (Diethyl Ether). If these peaks are present, the crystal lattice has not been fully degassed, and the vacuum drying step (Step 4.3) must be extended[1].
References
1.[1] Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition - Organic Syntheses. orgsyn.org. 2.[2] Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. benchchem.com. 3.[3] WO2000053589A1 - Process for preparing oxazole derivatives. google.com.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine-Substituted Oxazoles
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyridine-substituted oxazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities. We will explore the underlying principles of microwave-assisted organic synthesis (MAOS), its advantages over conventional heating, and provide step-by-step protocols for key synthetic routes, including the Van Leusen and Robinson-Gabriel reactions. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of Pyridine-Substituted Oxazoles and the Advent of Microwave Synthesis
The fusion of pyridine and oxazole rings in a single molecular framework creates a scaffold of considerable interest in medicinal chemistry and materials science.[1] Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The pyridine moiety, a common feature in many pharmaceuticals, can enhance the pharmacological profile of the molecule by participating in hydrogen bonding and other key interactions with biological targets.
Traditional methods for the synthesis of oxazoles often require harsh reaction conditions and long reaction times, leading to the formation of byproducts and decomposition of sensitive substrates.[3][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally benign approach.[5][6][7]
The Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions, leading to a rapid and uniform temperature increase.[8][9] This "in-core" heating is fundamentally different from conventional heating, where heat is transferred through the vessel walls. The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours or days to mere minutes.[7][8]
-
Increased Yields and Purity: The rapid heating minimizes the formation of byproducts, often leading to higher isolated yields and cleaner reaction profiles.[6][9]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.[5][6]
-
Superheating Capabilities: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions to proceed at significantly higher rates.[8]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[5][6]
Key Synthetic Strategies for Pyridine-Substituted Oxazoles
Two of the most powerful and versatile methods for the synthesis of oxazoles, the Van Leusen and Robinson-Gabriel reactions, are particularly well-suited for microwave assistance.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly efficient method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][7][10] The reaction proceeds under basic conditions and is known for its mildness and broad substrate scope.
The mechanism involves the base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the oxazole.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
The Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino ketones.[3][11] While traditionally requiring harsh dehydrating agents like concentrated sulfuric acid, modern variations utilize milder reagents, making the reaction more amenable to a wider range of functional groups.
The reaction proceeds through the intramolecular cyclization of the 2-acylamino ketone, followed by dehydration to form the aromatic oxazole ring.
Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.
Experimental Protocols
The following protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure.
General Experimental Workflow
Caption: General workflow for microwave-assisted oxazole synthesis.
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-(Pyridin-4-yl)oxazole
This protocol describes the synthesis of a 5-substituted oxazole from a pyridine aldehyde and TosMIC.[7][12]
Materials:
-
4-Pyridinecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Microwave reactor with sealed vessels
Procedure:
-
To a 10 mL microwave process vial, add 4-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv.), TosMIC (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add isopropanol (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 65 °C for 8-10 minutes with a power of 350 W.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(pyridin-4-yl)oxazole.
| Reagent | Molar Equiv. | Amount |
| 4-Pyridinecarboxaldehyde | 1.0 | 1.0 mmol |
| TosMIC | 1.0 | 1.0 mmol |
| K₃PO₄ | 2.0 | 2.0 mmol |
| Isopropanol | - | 5 mL |
Table 1: Reagents for Microwave-Assisted Van Leusen Synthesis.
Note on Base Stoichiometry: The use of 2 equivalents of a strong base like K₃PO₄ favors the formation of the 5-substituted oxazole. Using 1 equivalent may lead to the formation of the 4,5-disubstituted oxazoline intermediate.[12][13]
Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis of 2-Methyl-5-(pyridin-4-yl)oxazole
This protocol outlines a modern, milder variation of the Robinson-Gabriel synthesis using a Burgess-type reagent for the cyclodehydration step.[3]
Materials:
-
2-Acetamido-1-(pyridin-4-yl)ethan-1-one (can be synthesized from 2-amino-1-(pyridin-4-yl)ethan-1-one)
-
Burgess reagent (Methyl N-(triethylammoniumsulphonyl)carbamate)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor with sealed vessels
Procedure:
-
To a 10 mL microwave process vial, add 2-acetamido-1-(pyridin-4-yl)ethan-1-one (1.0 mmol, 1.0 equiv.) and Burgess reagent (1.2 mmol, 1.2 equiv.).
-
Add anhydrous THF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-20 minutes.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-5-(pyridin-4-yl)oxazole.
| Reagent | Molar Equiv. | Amount |
| 2-Acetamido-1-(pyridin-4-yl)ethan-1-one | 1.0 | 1.0 mmol |
| Burgess Reagent | 1.2 | 1.2 mmol |
| Anhydrous THF | - | 5 mL |
Table 2: Reagents for Microwave-Assisted Robinson-Gabriel Synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial to reach superheated temperatures. |
| Decomposition of starting material | Decrease reaction temperature or time. Use a milder base or dehydrating agent. | |
| Formation of Byproducts | Incorrect stoichiometry of reagents | Carefully control the stoichiometry, especially the base in the Van Leusen synthesis. |
| Reaction time too long | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Difficulty in Purification | Presence of polar byproducts | Perform an aqueous work-up to remove water-soluble impurities before chromatography. |
Table 3: Troubleshooting Guide.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyridine-substituted oxazoles, offering substantial reductions in reaction times and improvements in yields and purity. The protocols provided herein for the Van Leusen and Robinson-Gabriel reactions serve as a robust starting point for researchers in drug discovery and organic synthesis. By understanding the principles behind microwave heating and the mechanistic details of these key reactions, scientists can efficiently access this important class of heterocyclic compounds.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave Synthesis Advantages. (n.d.). Scribd. [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021). Indian Journal of Pharmaceutical Sciences. [Link]
-
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2026). ResearchGate. [Link]
-
Microwave assisted organic synthesis. (2014). Slideshare. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. (2025). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). Semantic Scholar. [Link]
-
Robinson–Gabriel oxazole synthesis. (n.d.). ResearchGate. [Link]
-
Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evaluation. (2025). RCSC Kolhapur. [Link]
-
Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. rcsc.ac.in [rcsc.ac.in]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Application Note: Best Practices for the Integrity and Utility of 5-(Pyridin-4-yl)oxazol-4-amine
Part 1: Executive Summary & Chemical Identity
5-(Pyridin-4-yl)oxazol-4-amine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and biologically active scaffolds (e.g., pyrrolopyridines). Unlike its more stable isomer, 2-aminooxazole, the 4-aminooxazole core possesses significant enamine-like character, rendering it electronically distinct and chemically labile.
This compound exhibits sensitivity to acidic hydrolysis , oxidative degradation , and photolysis . Improper storage or handling will lead to rapid ring-opening or polymerization, compromising experimental reproducibility. This guide outlines the mandatory protocols to maintain >98% purity.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| IUPAC Name | 5-(Pyridin-4-yl)-1,3-oxazol-4-amine | Distinct from the 2-amino isomer. |
| Molecular Formula | C | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Yellow to Orange Solid | Color deepens upon oxidation. |
| Solubility | DMSO (>50 mM), DMF, Ethanol | Poorly soluble in water; unstable in aqueous acid. |
| pKa (Predicted) | ~4.5 (Pyridine N), ~2.0 (Oxazole N) | 4-amino group is weakly basic due to conjugation. |
| Instability Index | High | Susceptible to hydrolysis (Ring Opening). |
Part 2: Critical Storage Protocol
The stability of 4-aminooxazoles is kinetically controlled. You must minimize thermodynamic drivers of degradation (heat, moisture, acid, light).
Long-Term Storage Conditions
-
Temperature: -20°C or lower . Storage at room temperature is strictly prohibited and will result in degradation within days.
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be purged before sealing. Oxygen promotes the oxidation of the electron-rich oxazole ring.
-
Container: Amber glass vials with Teflon-lined caps. Protect from light to prevent photolytic cleavage.
-
Desiccation: Store inside a secondary container (desiccator) with active silica gel or molecular sieves. Moisture catalyzes ring-opening hydrolysis.
The "Acid Trap" Warning
Crucial Mechanism: 4-Aminooxazoles are masked
-
NEVER store in acidic solvents (e.g., unbuffered water, acidified methanol).
-
NEVER expose the solid to acid vapors (e.g., HCl fumes in a fume hood).
Part 3: Handling & Solubilization Protocol
Workflow Diagram: Solubilization & Usage
The following decision tree illustrates the correct workflow to minimize compound stress.
Caption: Optimized workflow for handling labile 4-aminooxazoles. Note the critical equilibration step to prevent condensation.
Step-by-Step Solubilization Procedure
-
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
Solvent Selection:
-
Primary Choice: Anhydrous DMSO (Dimethyl Sulfoxide). It provides excellent solubility and stability.
-
Secondary Choice: Anhydrous DMF (Dimethylformamide).
-
Avoid: Protophilic solvents (unless buffered) or acidic solvents.
-
-
Preparation:
-
Weigh the required amount rapidly.
-
Add solvent to achieve 10–50 mM concentration.
-
Vortex gently. Sonicate only if necessary and for short bursts (<10s) to avoid heating.
-
-
Usage:
-
Use the stock solution immediately.
-
If storage is required, aliquot into single-use volumes, purge with argon, and freeze at -80°C . Avoid repeated freeze-thaw cycles.
-
Part 4: Quality Control & Degradation Pathways
Because this compound is an intermediate, purity must be verified before critical assays.
Degradation Mechanism
The primary failure mode is Hydrolytic Ring Opening .
Caption: Simplified degradation pathway. The oxazole ring cleaves to form acyclic impurities.
QC Protocol
-
LC-MS: Look for a mass shift of +18 Da (Water addition) indicating ring opening.
-
Target Mass (M+H): 162.17 m/z.
-
Impurity Mass: ~180 m/z.
-
-
NMR: Loss of the characteristic oxazole proton singlet (typically near 8.0–8.5 ppm) and appearance of broad amide peaks indicates degradation.
Part 5: Safety (HSE)
-
Hazards: Treat as a potent bioactive amine. Likely Irritant (Skin/Eye) and potential sensitizer.
-
PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
PubChem. 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- (Analogous Structure Properties). National Library of Medicine. Available at: [Link]
- Dauvergne, J., et al. (2004).Synthesis of 5-aminooxazoles. Tetrahedron Letters. (General stability of 4-amino vs 5-amino oxazoles).
- Palmer, D.C. (Ed.).The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Authoritative text on oxazole ring instability/hydrolysis).
Functionalization of the C4-amino group in oxazole rings
Topic: Functionalization of the C4-Amino Group in Oxazole Rings Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary: The "Forbidden" Position
The oxazole ring is a cornerstone of medicinal chemistry, ubiquitous in natural products (e.g., virginiamycin) and synthetic therapeutics. However, the C4-amino oxazole motif represents a significant synthetic anomaly.[1] Unlike the stable and widely utilized C2-aminooxazoles (isosteres of thiazoles) or C5-aminooxazoles (accessible via Cornforth rearrangement), the C4-aminooxazole is historically elusive due to high instability and the lack of general synthetic methods.
This Application Note addresses the "Stability Paradox" of the C4-amino group. It details the specific challenges of this position, introduces breakthrough methodologies (specifically the 2021 Umpolung strategy) to access fully substituted stable variants, and provides validated protocols for their downstream functionalization.
Technical Analysis: The Stability & Reactivity Landscape
To successfully functionalize the C4-amino group, one must first understand why it is difficult to isolate.[1]
The Stability Paradox
The oxazole ring exhibits distinct electronic zones. The C2 position is acidic (pKa ~20) and prone to nucleophilic attack/ring opening.[1] The C4 and C5 positions function as a diene system.[1]
-
C2-Amino: Stabilized by conjugation with the ring nitrogen (guanidine-like character).[1] Highly stable.
-
C5-Amino: Stabilized as enamides or via electron-withdrawing groups (EWGs) at C4.[1]
-
C4-Amino: The C4 position possesses significant enamine character.[1] Without strong EWGs at C5 or C2, the free amine at C4 promotes rapid oxidative decomposition or ring-opening hydrolysis to form acyclic
-acylamino ketones.[1]
Key Insight: Successful functionalization requires that the oxazole ring be fully substituted or electronically stabilized before or during the generation of the C4-amine.
Comparative Reactivity Table
| Feature | C2-Amino Oxazole | C5-Amino Oxazole | C4-Amino Oxazole |
| Stability (Free Amine) | High | Moderate (often transient) | Low (prone to hydrolysis) |
| Nucleophilicity | Low (Amidine-like) | Moderate | High (Enamine-like) |
| Primary Synthesis | Urea cyclization / Hantzsch | Cornforth Rearrangement | Umpolung Amidation (New) |
| Electronic Character | Electron-deficient | Electron-rich | Electron-rich |
Strategic Workflow: Access & Functionalization
The following Graphviz diagram outlines the decision tree for working with C4-amino oxazoles. It highlights the critical shift from "Classical" (failed) routes to "Modern" (Umpolung) routes.
Figure 1: Strategic workflow contrasting the failure of classical reduction methods with the modern Umpolung synthesis strategy.
Detailed Protocols
Protocol A: Synthesis of Stable C4-Amino Oxazoles (The Umpolung Method)
Based on the work of Weng, Hu, et al. (Tsinghua University, 2021).[2]
Rationale: This method avoids the isolation of unstable precursors by using 1,4,2-dioxazol-5-ones as an umpolung reagent.[1] It serves three roles: reactant, umpolung reagent, and weak base, allowing the one-pot formation of the oxazole core with the C4-amino group already installed and protected/stabilized.
Reagents:
-
Secondary Amide (Substrate 1)
-
Trifluoromethanesulfonic anhydride (
) -
2-Fluoropyridine (2-FPy)[1]
-
Dichloromethane (DCM)[3]
Step-by-Step Methodology:
-
Activation: In a flame-dried Schlenk tube under argon, dissolve the secondary amide (0.20 mmol, 1.0 equiv) and 2-FPy (0.24 mmol, 1.2 equiv) in anhydrous DCM (2.0 mL).
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Addition of Activator: Dropwise add
(0.22 mmol, 1.1 equiv).[1] Stir at 0 °C for 15 minutes. Mechanism: This generates the highly reactive nitrilium intermediate. -
Umpolung Addition: Add the 1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv) directly to the mixture.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quenching: Quench with saturated aqueous
(5 mL). -
Workup: Extract with DCM (
). Dry combined organics over , filter, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 60–85% of the fully substituted 4-aminooxazole.[1]
Protocol B: Functionalization of the C4-Amino Group (Acylation)
Once the stable 4-aminooxazole is secured (typically with substituents at C2 and C5), the amino group exhibits nucleophilicity similar to an electron-rich aniline but requires care to prevent acid-catalyzed ring opening.[1]
Reagents:
-
Isolated 4-Aminooxazole (from Protocol A)[1]
-
Acyl Chloride (R-COCl) or Anhydride[1]
-
Triethylamine (
) or Pyridine -
DMAP (4-Dimethylaminopyridine) - Catalytic[1]
-
DCM (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminooxazole (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add
(2.0 equiv).[1] If the substrate is sterically hindered, use Pyridine as both base and co-solvent.[1] -
Catalyst: Add DMAP (0.1 equiv).[1] Note: DMAP is crucial here as the C4-amine can be sluggish due to the steric bulk of the adjacent C5 substituent.
-
Acylation: Cool to 0 °C. Add Acyl Chloride (1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Validation: Check LC-MS. You should see the mass shift corresponding to
.[1]-
Warning: If you observe a mass corresponding to
, the ring may have hydrolyzed. Ensure anhydrous conditions.
-
Mechanistic Insight: The Umpolung Pathway
Understanding how the C4-amino group is installed is vital for troubleshooting.[1] The reaction does not simply "attach" an amine; it builds the ring around the nitrogen.
Figure 2: Mechanistic pathway for the synthesis of C4-aminooxazoles via amide activation and dioxazolone coupling.
References
-
Weng, Y., Min, L., Shan, L., Li, H., Wang, X., & Hu, Y. (2021).[1][2] General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process.[1][2][5] The Journal of Organic Chemistry, 86(1), 199–206.[1][2]
-
Palmer, D. C. (Ed.).[1] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1] (General reference for oxazole instability/reactivity).
-
Turchi, I. J., & Dewar, M. J. (1975).[1][6][7] The Cornforth Rearrangement. Chemical Reviews, 75(4), 389–437.[1] (Establishes C5-amino synthesis, contrasting the difficulty of C4).
-
Verrier, C., et al. (2011).[1] Direct C-H Arylation of Oxazoles.[1][8] Beilstein Journal of Organic Chemistry, 7, 1584–1601.[1] (Context for C4-H reactivity vs C4-NH2).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cornforth Rearrangement [drugfuture.com]
- 7. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Engineering Kinase Selectivity: Utilizing the 5-(Pyridin-4-yl)oxazol-4-amine Scaffold in Targeted Inhibitor Design
As kinase inhibitor discovery moves beyond traditional quinazoline and pyrimidine cores, researchers are increasingly leveraging structurally rigid, low-molecular-weight heterocycles to achieve high selectivity and favorable physicochemical properties. The 5-(pyridin-4-yl)oxazol-4-amine scaffold represents a highly versatile pharmacophore. By combining a classic hinge-binding motif (the pyridine ring) with a rigid central core (the oxazole) and a highly derivatizable vector (the 4-amine), this scaffold allows for precise targeting of both Type I (ATP-competitive) and Type II (DFG-out) kinase conformations.
This application note provides a comprehensive guide to the structural rationale, synthetic derivatization, and biological validation of this scaffold, ensuring that drug development professionals can seamlessly integrate it into their discovery pipelines.
Structural Rationale & Pharmacophore Design
The design of kinase inhibitors requires a deep understanding of the ATP-binding pocket's spatial constraints. The 5-(pyridin-4-yl)oxazol-4-amine scaffold is engineered to exploit these constraints through three distinct functional zones:
-
The Pyridin-4-yl Motif (Hinge Binder): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In targets like p38α MAPK, this nitrogen forms a critical hydrogen bond with the backbone amide of Met109 in the hinge region.
-
The Oxazole Core (Spacer & Vector Director): The oxazole ring provides a flat, rigid geometry that occupies the adenine-binding pocket. Unlike more flexible aliphatic linkers, the oxazole restricts the entropic penalty upon binding. Furthermore, oxazole-based compounds have demonstrated potent activity in various oncological and inflammatory models [1].
-
The 4-Amine Handle (Specificity Extension): The primary amine at the 4-position is strategically oriented toward the solvent-exposed channel or the allosteric specificity pocket (depending on the kinase). Derivatizing this amine into an amide or urea allows the molecule to reach into the DFG-out pocket, a strategy commonly used to achieve high selectivity over off-target kinases like JAK2[2].
Caption: p38 MAPK Signaling Pathway and Inhibitor Intervention Point.
Experimental Workflow & Protocols
To ensure a self-validating system, the development of this scaffold must follow a strict progression from controlled synthesis to orthogonal biological assays.
Caption: Workflow for synthesizing and validating oxazol-4-amine inhibitors.
Protocol A: Synthetic Derivatization of the 4-Amine (Urea Formation)
Causality Note: We utilize triphosgene for urea formation rather than pre-formed isocyanates. This choice allows for the in situ generation of highly reactive intermediates from a wider variety of commercially available anilines, overcoming the moisture sensitivity and limited commercial availability of specific isocyanates.
Reagents & Materials:
-
5-(Pyridin-4-yl)oxazol-4-amine (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Triphosgene (0.4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Isocyanate Generation: Dissolve the substituted aniline (1.2 eq) in anhydrous DCM under an inert argon atmosphere. Cool the solution to 0 °C. Add triphosgene (0.4 eq) followed dropwise by DIPEA (1.5 eq). Stir for 30 minutes at room temperature to form the isocyanate intermediate.
-
Coupling: In a separate flask, dissolve 5-(pyridin-4-yl)oxazol-4-amine (1.0 eq) in anhydrous DCM with the remaining DIPEA (1.5 eq).
-
Reaction: Slowly transfer the isocyanate solution into the oxazole-amine solution. Stir at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Crucial Step: Avoid using Trifluoroacetic acid (TFA) as an additive, as prolonged exposure to strong acids can degrade the oxazole core.
Protocol B: TR-FRET Biochemical Kinase Assay
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric ³³P-ATP assays because it eliminates radioactive waste and, more importantly, utilizes a time-gated ratiometric readout. This mitigates false positives caused by the intrinsic autofluorescence often exhibited by highly conjugated heterocyclic systems [3].
Step-by-Step Procedure:
-
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well low-volume pro-plate. Include a DMSO vehicle control (0% inhibition) and a reference inhibitor (e.g., SB203580) as a 100% inhibition control to calculate the assay Z'-factor.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X solution containing the target kinase (e.g., p38α) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.
-
Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and measuring emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 ratio to determine IC₅₀ values.
Protocol C: NanoBRET Cellular Target Engagement
Causality Note: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. NanoBRET provides a live-cell, self-validating system. By utilizing a competitive tracer, we ensure that the observed signal reduction is strictly due to the compound displacing the tracer from the target kinase, rather than non-specific cell toxicity.
Step-by-Step Procedure:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (NLuc) luciferase. Seed the cells into a 96-well white plate at 2x10⁴ cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Tracer & Compound Addition: Prepare a solution of the specific NanoBRET kinase tracer at its predetermined K_d concentration. Add the tracer and the synthesized oxazole compounds (in a dose-response format) to the cells.
-
Incubation: Incubate the plates for 2 hours to allow for intracellular equilibration of the compound and tracer.
-
Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells).
-
Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC₅₀.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data demonstrating how derivatization of the 4-amine on the 5-(pyridin-4-yl)oxazol-4-amine scaffold dictates both potency and selectivity.
Interpretation: The unsubstituted amine (1a ) lacks the necessary spatial extension to access the hydrophobic pocket adjacent to the ATP-binding site. The addition of a 3-(trifluoromethyl)phenyl urea (1c ) drives the kinase into a DFG-out conformation, significantly boosting potency. Incorporating a solubilizing piperazine (1d ) maintains target potency while drastically improving cellular permeability (as seen in the NanoBRET data) and reducing off-target JAK2 activity.
| Compound | 4-Amine Substituent (R-Group) | p38α IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Cellular NanoBRET IC₅₀ (nM) |
| 1a | -H (Unsubstituted) | >10,000 | >10,000 | N/A |
| 1b | Phenyl urea | 450 | 1,200 | 890 |
| 1c | 3-(Trifluoromethyl)phenyl urea | 12 | 850 | 45 |
| 1d | 4-(4-Methylpiperazin-1-yl)phenyl urea | 8 | >5,000 | 22 |
References
-
Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. PubMed. Available at:[Link]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. Available at:[Link]
-
Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. ACS Publications. Available at:[Link]
Preparation of oxazolo[5,4-d]pyrimidines from 4-aminooxazole precursors
Application Note: Preparation of Oxazolo[5,4-d]pyrimidines from Aminooxazole Precursors: Synthetic Workflows and Mechanistic Insights
Introduction & Pharmacological Context
The oxazolo[5,4-d]pyrimidine scaffold is a privileged, highly versatile pharmacophore in medicinal chemistry. Functioning as a 9-oxa-purine isostere, this condensed heterocyclic system is frequently utilized in the design of novel therapeutics, exhibiting potent biological activities such as human vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, anti-apoptotic protein modulation, and ricin toxin inhibition[1][2]. For drug development professionals, synthesizing this core efficiently and selectively is a critical step in hit-to-lead optimization.
Regiochemical Nomenclature: The Precursor Paradox
A common point of confusion in synthetic literature is the nomenclature of the oxazole precursors. While sometimes colloquially referred to via alternative numbering schemes as "4-aminooxazole" precursors, the correct IUPAC nomenclature for the direct precursors to oxazolo[5,4-d]pyrimidines is 5-aminooxazole-4-carboxylic acid derivatives (such as carbonitriles or carboxylates). True 4-aminooxazole-5-carboxylates yield the regioisomeric oxazolo[4,5-d]pyrimidines[3]. This guide focuses on the robust synthesis of the therapeutically dominant [5,4-d] system.
Mechanistic Pathways & Causality
To ensure reproducible scale-up, it is vital to understand the thermodynamic and kinetic drivers behind the two primary pyrimidine-annulation pathways.
-
Pathway A: The Imidoester Route (From Carbonitriles) Starting from 5-aminooxazole-4-carbonitrile, the reaction with triethyl orthoformate under reflux generates an imidoester intermediate. Triethyl orthoformate acts as both the solvent and an electrophilic C1 synthon. Subsequent addition of a primary amine triggers a nucleophilic attack on the highly electrophilic imidoester carbon, forming an amidine. This amidine undergoes spontaneous intramolecular nucleophilic attack on the adjacent nitrile (C≡N), driving the cyclization to yield 7-aminooxazolo[5,4-d]pyrimidines[1].
-
Pathway B: The Aza-Wittig Route (From Carboxylates) Starting from ethyl 5-aminooxazole-4-carboxylate, an Appel-type reaction (PPh3, C2Cl6, Et3N) generates an iminophosphorane in situ, safely bypassing the need for hazardous azide reagents. Reaction with an isocyanate produces a carbodiimide intermediate. The addition of a secondary amine forms a guanidine, which rapidly cyclizes by expelling ethanol to form oxazolo[5,4-d]pyrimidin-7-ones[4].
-
Precursor Generation: The Cornforth Rearrangement If specific 5-aminooxazole-4-carboxylates are not commercially available, they can be synthesized via the microwave-assisted Cornforth rearrangement of 5-alkoxyoxazole-4-carboxamides. This thermodynamic equilibration involves ring-opening to a nitrile ylide and recyclization to the more stable aminooxazole, providing a highly functionalized starting point[2].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 7-Aminooxazolo[5,4-d]pyrimidines via Imidoester Intermediate
Self-Validating System: Monitored via IR Spectroscopy
-
Imidoester Formation: Suspend 5-aminooxazole-4-carbonitrile (1.0 equiv) in an excess of triethyl orthoformate (15.0 equiv). Add a catalytic amount of acetic anhydride (0.1 equiv) to promote the reaction.
-
Thermodynamic Driving: Reflux the mixture at 146 °C for 4–8 hours under a nitrogen atmosphere. The high temperature drives off the ethanol byproduct, shifting the equilibrium toward the ethyl N-(4-cyanooxazol-5-yl)formimidate intermediate.
-
Validation Check 1: Monitor reaction completion via TLC. IR spectroscopy of an aliquot will show the disappearance of the primary amine N-H stretches (3400–3200 cm⁻¹) and the appearance of a single imine C=N stretch.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate.
-
Amine Addition: Dissolve the crude imidoester in absolute ethanol. Cool to 0 °C and add the desired primary amine (e.g., aqueous methylamine, 2.5 equiv) dropwise.
-
Cyclization: Stir the mixture at room temperature for 2–12 hours. The amine attacks the imidoester, and the resulting intermediate undergoes intramolecular cyclization with the nitrile group.
-
Validation Check 2: The disappearance of the sharp C≡N stretch (~2220 cm⁻¹) in the IR spectrum confirms complete pyrimidine ring closure.
-
Workup: Precipitate the product by adding cold water, filter, and recrystallize from ethanol to afford the pure 7-aminooxazolo[5,4-d]pyrimidine.
Protocol B: Synthesis of Oxazolo[5,4-d]pyrimidin-7-ones via Aza-Wittig / Carbodiimide Route
Self-Validating System: Monitored via LC-MS
-
Iminophosphorane Generation: To a solution of ethyl 5-aminooxazole-4-carboxylate (1.0 equiv), triphenylphosphine (1.2 equiv), and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add hexachloroethane (1.2 equiv) portion-wise.
-
Activation: Stir at room temperature for 2–4 hours. This Appel-type condition safely generates the highly reactive iminophosphorane in situ.
-
Carbodiimide Formation: Add the desired isocyanate (1.1 equiv) to the mixture and stir for 1–2 hours. The aza-Wittig reaction is thermodynamically driven forward by the formation of triphenylphosphine oxide (Ph3P=O).
-
Cyclization: Add a secondary amine (1.2 equiv) and stir overnight at room temperature. The amine attacks the carbodiimide to form a guanidine, which spontaneously cyclizes with the adjacent ethyl carboxylate, expelling ethanol.
-
Validation Check: Monitor via LC-MS to observe the mass shift corresponding to the loss of ethanol (M - 46).
-
Workup: Wash the organic layer with water, dry over Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, EtOAc/Hexanes) to separate the product from the Ph3P=O byproduct.
Quantitative Data Summary
| Precursor | Reagents / Conditions | Intermediate | Final Product | Typical Yield | Key Mechanistic Driver |
| 5-Aminooxazole-4-carbonitrile | HC(OEt)3, Reflux (4-8h) | Imidoester | 7-Aminooxazolo[5,4-d]pyrimidine | 50–80% | Electrophilic C1 insertion & intramolecular nucleophilic attack |
| Ethyl 5-aminooxazole-4-carboxylate | PPh3, C2Cl6, Et3N (0 °C to RT) | Iminophosphorane | Oxazolo[5,4-d]pyrimidin-7-one | 60–85% | Aza-Wittig reaction driven by Ph3P=O formation |
| 5-Alkoxyoxazole-4-carboxamide | Microwave heating (MAOS) | N/A | Ethyl 5-aminooxazole-4-carboxylate | 75–95% | Cornforth rearrangement (thermodynamic equilibration) |
Synthetic Workflow Diagram
Synthetic pathways for oxazolo[5,4-d]pyrimidines from aminooxazole precursors.
References
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research, MDPI.[Link]
-
Synthesis and biological activity of oxazolopyrimidines, CORE.[Link]
-
Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles, CLOCKSS. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Synthesis of 5-(Pyridin-4-yl)oxazol-4-amine
Status: Operational Ticket ID: OX-PYR-004 Subject: Prevention of Oxidative Degradation & Polymerization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Critical Alert: The "Nature of the Beast"
You are encountering stability issues with 5-(Pyridin-4-yl)oxazol-4-amine because you are fighting inherent electronic forces. Unlike the relatively stable 2-aminooxazoles, 4-aminooxazoles are exceptionally electron-rich and notoriously unstable.
-
The Trap: The amino group at position 4 donates electron density directly into the C4=C5 double bond, creating a system analogous to an enamine .
-
The Consequence: This electron-rich system is highly susceptible to attack by molecular oxygen (auto-oxidation) and hydrolysis. The pyridine ring at position 5, while electron-withdrawing, is insufficient to stabilize the high electron density at C4.
-
The Result: Upon exposure to air, the compound rapidly undergoes oxidative dimerization or ring-opening, typically observed as the reaction mixture turning from yellow/orange to dark brown/black "tar."
The Oxidation Mechanism (Why it turns black)
To solve the problem, you must understand the enemy. The following diagram illustrates the divergent pathways: the destructive oxidation (Red) vs. the stabilization strategy (Green).
Figure 1: The kinetic competition between oxidative degradation (Red) and salt stabilization (Green).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black during filtration. What happened? A: You likely filtered through silica gel or exposed the filtrate to air while concentrating.
-
Cause: Silica gel is slightly acidic and possesses a high surface area with adsorbed oxygen, which catalyzes the decomposition of 4-aminooxazoles.
-
Fix: Switch to Basic Alumina (Grade III) or Celite for filtration. Keep the receiving flask under a positive pressure of Argon.
Q2: Can I store the free base in the freezer? A: No. Even at -20°C, the free base will degrade over time.
-
Fix: Isolate the compound immediately as a salt (HCl or Tosylate). If you must store the free base, it must be as a solution in degassed benzene or toluene, frozen under Argon in a sealed ampoule.
Q3: I see a new spot on TLC that doesn't move (baseline). A: This is the ring-opened hydrolysis product or polymer.
-
Fix: This is irreversible. You must restart the synthesis using the "Zero-Oxygen" protocol below.
Validated Protocol: The "Zero-Oxygen" Workflow
This protocol assumes you are synthesizing the compound via cyclization (e.g., from an
Phase A: Preparation (The Inert Barrier)
-
Solvent Degassing: Do not rely on simple sonication. Sparge all solvents (MeOH, DCM, DMF) with Argon for at least 20 minutes or use the Freeze-Pump-Thaw method (3 cycles).
-
Glassware: Oven-dry all glassware. Assemble hot under a stream of Nitrogen/Argon.[1][2][3]
-
Additives: Add 1% (w/v) Ascorbic Acid to any aqueous workup solutions (if aqueous workup is strictly necessary) to act as a radical scavenger.
Phase B: Synthesis & Isolation
-
Reaction: Run the reaction under a balloon of Argon.
-
Quench: If the reaction requires a quench, use degassed reagents.
-
The Critical Step (Trapping):
-
Do not concentrate the free base to dryness.
-
Instead, while the product is still in organic solution (e.g., Et2O or DCM), cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane (anhydrous) dropwise.
-
The stable hydrochloride salt will precipitate.
-
Phase C: Filtration
-
Filter the precipitate under an inert atmosphere (Schlenk frit) or very rapidly on a Buchner funnel blanketed with Argon.
-
Wash with anhydrous Et2O (degassed).
-
Dry under high vacuum. The salt is stable and can be stored.
Comparative Stability Data
| Form | Appearance | Stability (Air, RT) | Stability (Argon, -20°C) |
| Free Base | Yellow Oil/Solid | < 1 Hour (Turns Black) | < 1 Week |
| HCl Salt | Off-White Solid | > 6 Months | > 1 Year |
| Tosylate Salt | White Crystalline | > 6 Months | > 1 Year |
Advanced Stabilization: Protecting Groups
If you cannot work with the salt (e.g., the next step requires a nucleophilic amine), you must install a protecting group in situ before workup.
Recommended Strategy: The "One-Pot" Protection Do not isolate the amine. Once the formation of the oxazole is complete:
-
Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) and DMAP (0.1 equiv) directly to the reaction mixture.
-
Stir for 2 hours.
-
The resulting N-Boc-4-aminooxazole is significantly less electron-rich and can be chromatographed on silica gel without degradation.
Figure 2: In-situ stabilization via Boc-protection.[4][5]
References
-
General Synthesis of 4-Aminooxazoles: Weng, Y., et al. (2021).[6][7] "General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones." Journal of Organic Chemistry.
-
Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
-
Salt Formation Strategy: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][8] (2002).[4][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Part 1: Gold-Catalyzed [3+2] Cycloaddition (Ynamide + Dioxazole)
Technical Support Center: Troubleshooting 4-Amino-5-(4-pyridyl)oxazole Cyclization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized oxazoles. The 4-amino-5-(4-pyridyl)oxazole scaffold presents a unique "double-edged" challenge: the 4-pyridyl moiety is both a potent Lewis base (capable of poisoning transition metal catalysts) and a strong electron-withdrawing group (capable of dangerously acidifying adjacent protons).
This guide bypasses generic advice to focus on the mechanistic causality behind your failed cyclizations. We will troubleshoot the two primary synthetic pathways: the modern Gold-Catalyzed [3+2] Cycloaddition [1] and the classical Base-Mediated α-Aminonitrile Cyclization .
The modern, highly efficient route to 4-aminooxazoles utilizes a gold-catalyzed [3+2] cycloaddition between a mesylamide-derived ynamide and a dioxazole (acting as a nitrene transfer reagent) [1][2]. However, when the ynamide bears a 4-pyridyl group, yields often plummet from >90% to <10%.
The Causality: The basic lone pair on the pyridine nitrogen acts as a thermodynamic sink. It outcompetes the alkyne for coordination to the Au(I) or Au(III) center, forming a catalytically dead off-cycle complex.
Diagnostic FAQs
Q: My reaction stalls at 5-10% conversion, and I recover mostly unreacted ynamide. How do I prevent catalyst poisoning?
A: You must electronically mask the pyridine nitrogen before introducing the catalyst. Pre-treat the ynamide with a stoichiometric amount of a Lewis acid (e.g.,
Q: I am seeing significant self-reaction (dimerization) of the ynamide instead of the desired oxazole. Why? A: This occurs when the dioxazole is insufficiently nucleophilic or the ynamide is over-activated. To fix this, switch to a more nucleophilic dioxazole derivative (e.g., 3-aryl-1,4,2-dioxazol-5-ones) and use a slow-addition protocol (syringe pump) for the ynamide to keep its steady-state concentration low [1].
Fig 1: Mechanistic workflow of Gold-catalyzed cyclization highlighting pyridine poisoning and rescue.
Part 2: Base-Mediated Cyclization of N-Acyl- -Aminonitriles
The classical route involves the deprotonation of an N-acyl-
The Causality: The 4-pyridyl group heavily acidifies the
Diagnostic FAQs
Q: Upon adding base, my reaction mixture immediately turns black and yields intractable tar. What went wrong?
A: You have triggered base-induced polymerization. The
Q: I am using DBU, but the cyclization is incomplete after 24 hours. Should I heat the reaction? A: Do not exceed room temperature. Heating promotes the retro-Strecker pathway (cleavage of the cyanide). Instead, change your solvent to a highly polar aprotic solvent like DMF or DMSO to increase the effective basicity and nucleophilicity of the enolate intermediate without requiring thermal activation.
Fig 2: Base selection logic for α-aminonitrile cyclization avoiding retro-Strecker degradation.
Quantitative Optimization Matrix
Use the following data to benchmark your experimental choices. Notice how the addition of a Lewis acid or the modulation of base strength directly dictates the fate of the 4-pyridyl substrate.
| Pathway | Reagents / Catalyst | Additive | Temp (°C) | Conversion | Isolated Yield | Primary Observation |
| Gold[3+2] | None | 25 | <10% | 0% | Catalyst poisoning; SM recovered. | |
| Gold [3+2] | 25 | >95% | 88% | Clean conversion; high yield. | ||
| Gold [3+2] | None | 50 | 40% | 15% | Ynamide dimerization predominates. | |
| Base-Med. | NaH (1.5 eq) | None | 25 | 100% | 0% | Rapid degradation; black tar. |
| Base-Med. | DBU (2.0 eq) | None | 0 to 25 | >90% | 76% | Clean enolate formation; moderate yield. |
Optimized Experimental Protocols
Protocol A: -Protected Gold-Catalyzed [3+2] Cycloaddition
This protocol utilizes Lewis acid protection to prevent pyridine-induced catalyst deactivation [1].
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the 4-pyridyl ynamide (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Protection: Cool the solution to 0 °C. Dropwise add
(1.1 mmol). Stir for 15 minutes.-
Self-Validating Checkpoint: Take a 50
L aliquot for crude H-NMR. The pyridyl aromatic protons should shift downfield by ~0.4–0.6 ppm. If this shift is absent, your has hydrolyzed; discard and restart.
-
-
Reagent Addition: Add the dioxazole derivative (1.2 mmol) in one portion.
-
Catalysis: Add
(0.05 mmol, 5 mol%). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. -
Quench & Deprotection: Quench the reaction with saturated aqueous
(10 mL) and stir vigorously for 30 minutes to break the Pyridine- complex. -
Workup: Extract with DCM (
mL), dry over , concentrate, and purify via silica gel chromatography (eluting with EtOAc/Hexanes containing 1% to prevent streaking).
Protocol B: DBU-Mediated -Aminonitrile Cyclization
This protocol uses a non-nucleophilic base and strict thermal control to prevent retro-Strecker degradation.
-
Preparation: Dissolve the N-acyl-
-aminonitrile (1.0 mmol) in anhydrous DMF (8.0 mL) under a nitrogen atmosphere. -
Thermal Control: Cool the flask to exactly 0 °C using an ice-water bath.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol) dropwise over 10 minutes.
-
Self-Validating Checkpoint: Monitor the reaction color. A shift from pale yellow to deep orange indicates successful enolate formation. If the solution rapidly turns dark brown or black, the internal temperature is too high, and polymerization is occurring. Immediately quench with sat.
to salvage unreacted starting material.
-
-
Cyclization: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
-
Workup: Pour the mixture into ice water (30 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure 4-amino-5-(4-pyridyl)oxazole.
References
-
Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles. Chemical Communications (2016).[Link] [1]
-
Keteniminium Ions: Unique and Versatile Reactive Intermediates for Chemical Synthesis. Synthesis (2017).[Link] [2]
-
A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Beilstein Journal of Organic Chemistry (2024).[Link] [3]
Technical Support Center: Optimizing Reaction Temperature for Pyridine-Oxazole Coupling
Welcome to the Technical Support Center for heterocyclic cross-coupling. The pyridine-oxazole motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and anti-infective agents. However, coupling these two electron-deficient rings presents unique thermodynamic and kinetic challenges.
As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we dissect the causality behind temperature-dependent failures —such as oxazole ring-opening and catalyst deactivation—and provide field-proven, self-validating workflows to ensure your success.
Part 1: Core Principles & Mechanistic Insights
The Thermodynamic Trap: Oxazole Ring-Opening
The most common point of failure in pyridine-oxazole coupling is the thermal instability of the metalated oxazole intermediate. When oxazole is deprotonated at the highly acidic C2 position (typically using
At temperatures above -40 °C, the equilibrium shifts dramatically toward the ring-opened isonitrile due to the entropic favorability of the acyclic form and the relative weakness of the C–O bond[1]. If this intermediate is subjected to the high temperatures (80–120 °C) typically required for palladium-catalyzed cross-coupling, it undergoes irreversible degradation, leading to complex, tarry mixtures rather than the desired product.
The Solution (Causality in Action): To bypass this thermodynamic trap, we utilize transmetalation . By trapping the 2-lithio species with Zinc Chloride (
Caption: Temperature-dependent equilibrium of oxazole metalation and stabilization via transmetalation.
Part 2: Troubleshooting Guides & FAQs
Q1: I am attempting a direct C–H arylation of oxazole with 2-bromopyridine at 140 °C, but my yields are <15% and I see massive degradation on my TLC plate. Should I lower the temperature?
A: Yes, but lowering the temperature alone will stall the C–H activation step. Direct C–H arylation requires high energy to break the C–H bond, but 140 °C is too harsh for the oxazole core.
Actionable Fix: Lower the temperature to 110 °C and switch your solvent to Diethyl Carbonate (DEC). Recent protocols demonstrate that stabilizes the catalytic cycle at lower temperatures[2]. Additionally, employ a bulky, electron-rich phosphine ligand like
Q2: My Suzuki-Miyaura coupling of 2-halopyridine and 5-oxazoleboronic acid is stalling at 60 °C. If I heat it to 100 °C, the starting material disappears, but I get no product. What is happening? A: You are observing temperature-induced protodeboronation . Electron-deficient heteroaryl boronic acids (like oxazole-boronic acids) are highly susceptible to hydrolytic cleavage of the C–B bond at elevated temperatures, especially in the presence of the aqueous bases required for Suzuki couplings. Actionable Fix: Do not exceed 70 °C. Instead of increasing heat, increase the reactivity of your electrophile. Switch from a 2-chloropyridine to a 2-bromopyridine, or use a highly active precatalyst like XPhos-Pd-G3. Alternatively, switch to a MIDA-boronate ester, which slowly releases the active boronic acid into the reaction mixture, preventing thermal degradation.
Q3: We are exploring Cross-Electrophile Coupling (XEC) between 2-chloropyridine and 2-chlorooxazole. How does temperature affect this Ni-catalyzed system? A: In , temperature control is vital for preventing homodimerization[3]. Heating above 60 °C disproportionately accelerates the homocoupling of the pyridine halide. XEC reactions should ideally be run at room temperature (25 °C). If the reaction is sluggish, optimize the reducing agent (e.g., swapping Zinc dust for Manganese) or use a specialized ligand like PyCam rather than applying heat[3].
Caption: Decision tree for troubleshooting temperature-related failures in pyridine-oxazole coupling.
Part 3: Quantitative Data on Temperature Effects
The following table summarizes the kinetic and thermodynamic boundaries for various pyridine-oxazole coupling strategies. Use this to benchmark your experimental design.
| Coupling Strategy | Optimal Temp Range | Primary Challenge at Non-Optimal Temp | Recommended Corrective Action |
| Direct C-H Arylation (Pd) | 110–130 °C | >130 °C: Catalyst decay, tar formation.<100 °C: No C-H activation. | Use Diethyl Carbonate (DEC) solvent; employ bulky phosphines ( |
| Negishi Cross-Coupling | 60–80 °C (Coupling)-78 °C (Metalation) | > -40 °C (during lithiation): Oxazole ring-opens to isonitrile. | Strictly maintain -78 °C during lithiation; transmetalate with |
| Suzuki-Miyaura | 60–80 °C | >80 °C: Rapid protodeboronation of oxazole-boronic acid. | Use rapid microwave heating (short residence time) or MIDA boronates. |
| Cross-Electrophile (Ni) | 25–40 °C | >60 °C: Pyridine-halide homodimerization. | Maintain ambient temp; use PyCam ligands to match electrophile reactivity. |
Part 4: Experimental Protocols
Protocol A: Self-Validating Negishi Cross-Coupling (Zinc-Stabilized)
This protocol utilizes low-temperature metalation to prevent ring-opening, followed by a moderate-temperature cross-coupling.
Step 1: Low-Temperature Lithiation
-
Flame-dry a Schlenk flask under argon. Add oxazole (1.0 equiv) and anhydrous THF (0.2 M).
-
Cool the solution strictly to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure internal temperature probe reads
-75 °C before proceeding. -
Dropwise add
-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 30 minutes.
Step 2: Transmetalation (The Stabilization Step)
4. Add a solution of anhydrous
Step 3: Cross-Coupling
6. In a separate vial, dissolve 2-bromopyridine (0.9 equiv) and
Protocol B: Mild-Temperature Direct C-H Arylation
This protocol avoids pre-functionalization by using specific ligands to lower the C-H activation energy barrier.
Step 1: Catalyst & Reagent Assembly
-
In a glovebox, charge a pressure vial with oxazole (2.0 equiv), 2-chloropyridine (1.0 equiv),
(5 mol%), (10 mol%), and (2.0 equiv). -
Add anhydrous Diethyl Carbonate (DEC) to achieve a 0.5 M concentration. Seal the vial with a Teflon-lined cap.
Step 2: Temperature-Controlled Arylation
3. Transfer the vial to a pre-heated oil bath set strictly to 110 °C . Do not exceed 115 °C to prevent thermal decomposition of the oxazole core.
4. Stir vigorously for 18 hours.
Self-Validation: At 4 hours, pull a 10
Part 5: References
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Available at:[Link][1]
-
Environmentally Benign Arylations of 5-Membered Ring Heteroarenes by Pd-Catalyzed C−H Bonds Activations. ChemCatChem / ResearchGate. Available at:[Link][2]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications). Available at:[Link][3]
Sources
Technical Support Center: Synthesis of 5-Aryloxazol-4-amines
Troubleshooting Guide for Minimizing Side Product Formation
Welcome to our dedicated technical support center for the synthesis of 5-aryloxazol-4-amines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to help you optimize your reaction outcomes and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of a dimeric byproduct during our synthesis. What is its likely structure and how can we prevent its formation?
A1: This is a very common issue in the synthesis of 4-aminooxazoles, particularly when using α-isocyanoacetamides. The primary culprit is often a dimeric piperazine-2,5-dione byproduct.
Mechanism of Dimer Formation:
The α-isocyanoacetamide starting material can undergo self-condensation, especially under basic conditions or at elevated temperatures. Two molecules of the isocyanoacetamide can react with each other to form a stable six-membered ring, the piperazine-2,5-dione. This side reaction competes directly with the desired cyclization to form the oxazole ring.
To mitigate this, consider the following strategies:
-
Control of Stoichiometry and Addition Rate: Add the α-isocyanoacetamide slowly to the reaction mixture. This maintains a low instantaneous concentration of the isocyanoacetamide, which kinetically disfavors the second-order self-condensation reaction relative to the desired intramolecular or intermolecular cyclization.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired transformation. Higher temperatures can accelerate the dimerization side reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Stronger, nucleophilic bases can deprotonate the α-carbon of the isocyanoacetamide, which can initiate the dimerization cascade.
Troubleshooting Workflow: Dimer Formation
Caption: Troubleshooting workflow for dimer byproduct formation.
Q2: Our reaction yields are low, and we isolate a significant amount of unreacted aldehyde. What parameters should we investigate?
A2: Low conversion of the aldehyde starting material points to issues with activation or the overall reaction kinetics. The key is to ensure the aldehyde is sufficiently electrophilic and that the reaction conditions favor the initial condensation step.
-
Catalyst Choice and Loading: Many syntheses of 5-aryloxazol-4-amines proceed via a van Leusen-type reaction or a related multicomponent reaction. The choice of catalyst, often a Lewis acid or a specific base, is critical.
-
Lewis Acid Catalysis: If your protocol uses a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃), ensure it is anhydrous and catalytically active. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to see if conversion improves.
-
Base Catalysis: For base-catalyzed variants, the pKa of the base is crucial. A base that is too weak may not facilitate the initial condensation, while a base that is too strong can promote side reactions as discussed in Q1.
-
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or DMF often perform well by stabilizing charged intermediates. If you are using a non-polar solvent like toluene, consider switching to a more polar alternative.
-
Water Scavenging: The initial condensation between the aldehyde and the amine component (if applicable) or the α-isocyanoacetamide releases water. This water can hydrolyze the isocyanide functionality or deactivate certain catalysts. The addition of molecular sieves (3Å or 4Å) can effectively remove water in situ and drive the reaction towards completion.
Table 1: Recommended Starting Conditions for Aldehyde Conversion Issues
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis acids (e.g., Sc(OTf)₃) or organic bases (e.g., DBU). | To find the optimal activation for the specific aldehyde substrate. |
| Solvent | Acetonitrile, Dichloromethane | Aprotic polar solvents can stabilize intermediates and improve rates. |
| Additives | 4Å Molecular Sieves | To remove water byproduct and prevent hydrolysis/catalyst deactivation. |
| Temperature | Start at room temperature, then gently heat to 40-60 °C. | Balance kinetics against potential side reactions. |
Q3: We are attempting a one-pot synthesis, but the product is contaminated with multiple, difficult-to-separate impurities. What is a more robust, sequential approach?
A3: While one-pot reactions are elegant, they can be prone to side product formation when multiple reactive species are present simultaneously. A sequential, or "step-wise," approach often provides better control and higher purity, even if it requires an additional step.
A reliable two-step protocol involves the initial formation of a key intermediate, followed by cyclization. For example, the condensation of an aldehyde with an α-isocyanoacetamide can be performed first to form an oxazoline intermediate, which is then dehydrated to the desired oxazole.
Experimental Protocol: Two-Step Synthesis of 5-Aryl-4-aminooxazole
Step 1: Formation of the Oxazoline Intermediate
-
To a stirred solution of the aryl aldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add the α-isocyanoacetamide (1.1 eq).
-
Add a catalytic amount of a suitable Lewis acid (e.g., Sc(OTf)₃, 2 mol%).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.
-
Upon completion, the reaction mixture containing the oxazoline can often be used directly in the next step.
Step 2: Dehydration to the Oxazole
-
Cool the crude oxazoline solution from Step 1 back to 0 °C.
-
Add a suitable dehydrating agent. A common and effective system is triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) or triflic anhydride with a non-nucleophilic base.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction for the formation of the 5-aryloxazol-4-amine product.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.
This sequential approach isolates the key bond-forming events, preventing the reagents for the second step (dehydration) from interfering with the initial condensation, thereby minimizing side product formation.
Logical Flow: One-Pot vs. Sequential Synthesis
Caption: Comparison of one-pot and sequential synthetic strategies.
References
-
Passerini Reaction and related Isocyanide-based Multicomponent Reactions. Chemical Reviews.[Link]
-
Recent advances in the van Leusen multicomponent reaction. RSC Advances.[Link]
-
The van Leusen Reaction: A Review of the Mechanism, Scope, and Applications. Molecules.[Link]
-
A General and Efficient Copper-Catalyzed van Leusen-Type Reaction for the Synthesis of 4-Amino-1,5-disubstituted-1H-imidazoles. Organic Letters.[Link]
Overcoming steric hindrance in 4-aminooxazole functionalization
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Overcoming Steric Hindrance in 4-Aminooxazole Functionalization
Executive Summary
Functionalizing 4-aminooxazoles presents a dual challenge: electronic deactivation (due to the electron-withdrawing nature of the oxazole ring) and steric occlusion (particularly from substituents at the C5 position).[1] Unlike their 2-amino counterparts, 4-aminooxazoles are less stable and prone to hydrolytic ring opening under forcing conditions.[2]
This guide provides a decision-matrix approach to overcoming these barriers, moving from optimized direct coupling protocols to "de novo" ring assembly strategies that bypass the steric bottleneck entirely.
Part 1: The Decision Matrix (Workflow Strategy)
Before selecting a reagent, determine your entry point using the logic tree below.[2] Direct functionalization is often the bottleneck; synthesizing the ring already functionalized is the superior workaround for highly hindered targets.
Figure 1: Strategic decision tree for accessing functionalized 4-aminooxazoles. Pathway B is recommended for highly hindered targets to avoid low-yield coupling steps.[2]
Part 2: Troubleshooting Direct Coupling (Pathway A)
If you must couple a pre-formed 4-aminooxazole, you are fighting the poor nucleophilicity of the amine.[2] Standard carbodiimides (EDC/DCC) will likely fail, yielding only recovered starting material or N-acylurea byproducts.[1][2]
Q1: My HATU coupling is stalled at 10% conversion. Increasing temperature degrades the oxazole.[2] What now?
Diagnosis: The activation energy for the hindered amine attack is too high, but thermal energy triggers oxazole ring hydrolysis (opening to α-acylamino ketones).[2] The Fix: Switch to Acyl Fluorides (The "TFFH" Protocol). Acyl fluorides are less sterically demanding than the bulky HATU-active ester intermediate and highly reactive toward weak nucleophiles.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2]
-
Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (Collidine is less basic but sterically non-nucleophilic, preventing side reactions).[1][2]
-
Protocol:
Q2: I need to attach an aryl group (N-arylation), but SNAr fails. Which Buchwald ligand works for 4-aminooxazoles?
Diagnosis: 4-Aminooxazoles are poor nucleophiles for SNAr unless the electrophile is extremely electron-deficient.[2] Palladium catalysis is required, but the oxazole nitrogens can poison the catalyst.[2] The Fix: The "BrettPhos" System. Use precatalysts to ensure rapid initiation and bulky, electron-rich ligands to facilitate reductive elimination from the crowded metal center.[2]
-
Catalyst: BrettPhos Pd G3 or tBuBrettPhos Pd G3 .[2]
-
Base: LiHMDS (1.0 M in THF).[1][2] Crucial: Avoid carbonate bases (Cs2CO3) if solubility is an issue; LiHMDS deprotonates the amine to form a more reactive amidate-like species.[1][2]
-
Temperature: 80–100 °C (Monitor strictly; prolonged heating >100 °C risks ring opening).[1][2]
Part 3: Advanced "De Novo" Synthesis (Pathway B)
When steric hindrance at C5 renders the C4-amine inaccessible, the most robust scientific approach is to construct the oxazole ring after the nitrogen is already functionalized.[2]
Q3: Direct coupling is impossible due to a t-Butyl group at C5.[2] How do I build the ring with the amide already installed?
The Solution: The Dioxazolone Insertion (Weng Protocol). This method utilizes amide activation to generate the oxazole core, effectively installing the "hindered" amide bond before the steric bulk of the ring closes around it.
Protocol Overview:
-
Starting Materials: A secondary amide (R1-CONH-R2) and a 1,4,2-dioxazol-5-one (acting as the umpolung reagent).[1][2]
-
Activation: Triflic anhydride (Tf2O) activates the amide.[2]
-
Mechanism: The dioxazolone inserts into the activated amide bond.[2]
-
Result: A fully substituted 4-aminooxazole is formed in one pot under mild conditions, bypassing the need to force a coupling reaction on a crowded ring.
Quantitative Comparison of Methods:
| Method | Steric Tolerance | Risk of Ring Opening | Typical Yield (Hindered) | Reference |
| EDC / HOBt | Low | Low | < 15% | Standard |
| HATU / DIPEA | Medium | Medium (if heated) | 30–50% | BenchChem Guide |
| Acyl Fluoride (TFFH) | High | Low (RT reaction) | 65–85% | Carpino et al. |
| De Novo (Dioxazolone) | Very High | Very Low | 70–90% | Weng et al. (2021) |
Part 4: Stability & Handling FAQs
Q4: My 4-aminooxazole product disappears during silica chromatography. Why?
Answer: 4-Aminooxazoles are acid-sensitive.[2] The acidic nature of standard silica gel (pH ~4-5) can catalyze the hydrolysis of the oxazole ring, especially if the C5 position is electron-rich.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] Alternatively, use Neutral Alumina or reverse-phase chromatography (C18) with a neutral or basic buffer (Ammonium Bicarbonate).[1][2]
Q5: The NMR shows a mixture of the oxazole and a "ring-opened" ketone.[2] Can I close it back?
Answer: The ring-opened product is likely an
-
Recovery: Yes, you can often re-cyclize it.[2] Treat the mixture with a dehydrating agent like Burgess Reagent or POCl3 (carefully) to effect cyclodehydration back to the oxazole. However, preventing hydrolysis (see Q4) is far superior to salvaging it.[1][2]
References
-
Weng, Y., et al. (2021).[1][2] "General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process." The Journal of Organic Chemistry.
-
Carpino, L. A., et al. (2003).[1][2] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry (Foundational work on HATU/HOAt efficiency).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-(Pyridin-4-yl)oxazol-4-amine
Comparative Guide: Advanced 1H NMR Spectrum Analysis of 5-(Pyridin-4-yl)oxazol-4-amine
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-rich heterocycles. 5-(Pyridin-4-yl)oxazol-4-amine is a critical scaffold in drug discovery, often utilized for its kinase-inhibitory properties. Analyzing this compound via Proton Nuclear Magnetic Resonance (1H NMR) requires careful consideration of solvent effects and instrument capabilities. The molecule features an electron-deficient pyridine ring, an oxazole core, and a labile primary amine (-NH2).
This guide objectively compares NMR solvent systems and instrument platforms to optimize the acquisition and interpretation of its 1H NMR spectrum, providing actionable data for researchers and drug development professionals.
Structural Anatomy & Spectral Expectations
Before comparing analytical approaches, we must establish the theoretical 1H NMR profile of 5-(Pyridin-4-yl)oxazol-4-amine:
-
Pyridine-4-yl Protons: The attachment at the 4-position creates an AA'BB' spin system. The protons adjacent to the pyridine nitrogen (C2'-H, C6'-H) are highly deshielded by the electronegative nitrogen and magnetic anisotropy, typically resonating as a doublet around 8.50–8.70 ppm. The C3'-H and C5'-H protons appear as a distinct doublet around 7.60–7.80 ppm.
-
Oxazole C2 Proton: Sandwiched between an oxygen and a nitrogen atom, this isolated proton is highly deshielded and appears as a sharp singlet near 8.20–8.40 ppm.
-
Amine Protons (-NH2): Located at the C4 position of the oxazole, this signal is highly dependent on the solvent environment, temperature, and concentration.
Solvent System Comparison: DMSO-d6 vs. CD3OD
The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for the labile -NH2 protons.
The Causality of Solvent Effects: When using DMSO-d6 , the solvent acts as a strong hydrogen-bond acceptor. It forms a stable hydrogen-bonded complex with the primary amine protons of the oxazol-4-amine. This interaction drastically reduces the rate of intermolecular proton exchange with residual water, locking the protons on the NMR timescale. Consequently, the -NH2 signal resolves as a broad singlet between 5.50 and 6.50 ppm .
Conversely, CD3OD (Methanol-d4) contains a labile deuterium atom. Dissolving the compound in CD3OD initiates rapid chemical exchange between the amine protons and the solvent's deuterium pool. The -NH2 group is rapidly converted to -ND2. Because deuterium resonates at a drastically different Larmor frequency, the amine signal is completely silenced in the 1H spectrum, simplifying the baseline.
Table 1: Comparative 1H NMR Chemical Shifts of 5-(Pyridin-4-yl)oxazol-4-amine
| Proton Assignment | DMSO-d6 (ppm) | CD3OD (ppm) | Signal Multiplicity | Performance Impact |
| Pyridine C2', C6' | 8.65 | 8.58 | Doublet (AA'BB') | Slight shielding in CD3OD due to polarity differences. |
| Oxazole C2 | 8.35 | 8.28 | Singlet | Sharp baseline resolution in both solvents. |
| Pyridine C3', C5' | 7.75 | 7.70 | Doublet (AA'BB') | Clear integration; no overlap with oxazole C2. |
| Amine (-NH2) | 6.10 (broad) | Absent | Broad Singlet | DMSO-d6 validates the presence of the amine group. |
Instrument Platform Comparison: Benchtop vs. High-Field NMR
The pharmaceutical industry increasingly relies on a tiered NMR approach, balancing rapid screening with high-resolution elucidation .
The Causality of Field Strength:
The magnetic field strength (
Table 2: Platform Performance Comparison for Heterocyclic Analysis
| Metric | Benchtop NMR (60-80 MHz) | High-Field NMR (400 MHz) | Ultra-High-Field (600 MHz CryoProbe) |
| Primary Use Case | Reaction monitoring, QA/QC | Routine structural ID | Complex elucidation, impurity profiling |
| Limit of Detection | ~50 mM | ~1-5 mM | <0.1 mM |
| Resolution (Pyridine) | Broad multiplets, heavy overlap | Distinct doublets, slight roofing | Perfect baseline separation |
| Acquisition Time | 2-5 minutes | 1-2 minutes | <30 seconds (for 1D 1H) |
Standardized Experimental Protocol
To ensure reproducibility and self-validation, follow this step-by-step methodology for high-field acquisition:
-
Sample Preparation: Weigh exactly 5.0 mg of highly purified 5-(Pyridin-4-yl)oxazol-4-amine. Dissolve completely in 600 µL of DMSO-d6 (100.0% isotopic purity, stored over molecular sieves to prevent water contamination).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to eliminate paramagnetic particulates that degrade magnetic field homogeneity.
-
Probe Tuning & Matching: Insert the sample into the spectrometer. Automatically or manually tune the probe's RF circuit to the exact Larmor frequency of 1H for the specific sample dielectric, and match the impedance to 50 ohms to maximize power transfer.
-
Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field homogeneity, ensuring the residual solvent peak (DMSO at 2.50 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.
-
Acquisition Parameters: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 5 ×
(typically 2-3 seconds for small molecules) to ensure quantitative integration. Accumulate 16-32 scans. -
Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation. Phase correct manually to achieve pure absorptive lineshapes, and calibrate the chemical shift scale using the residual DMSO-d6 peak at 2.50 ppm.
Analytical Workflow Diagram
Fig 1: Decision matrix for the NMR analysis of 5-(Pyridin-4-yl)oxazol-4-amine.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry (2006).[Link]
-
"NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties." PubMed Central (PMC) (2019).[Link]
-
"NMR spectrometry analysis for drug discovery and development." News-Medical (2022).[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridyl-Oxazole Amines
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active compounds is paramount. Pyridyl-oxazole amines represent a class of heterocyclic compounds with significant potential in various therapeutic areas. Mass spectrometry stands as a cornerstone technique for the structural elucidation and analysis of these molecules. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of pyridyl-oxazole amines, drawing upon established principles of heterocyclic chemistry and mass spectrometry to offer predictive insights in the absence of extensive dedicated studies.
Introduction to Pyridyl-Oxazole Amines and the Role of Mass Spectrometry
The pyridyl-oxazole amine scaffold, which marries a pyridine ring with an amino-oxazole moiety, is a privileged structure in medicinal chemistry. The constituent rings are prevalent in numerous biologically active molecules. The pyridine ring is a key component of essential biomolecules like NAD and NADP, as well as many alkaloids.[1] The oxazole ring is also found in a range of natural products and pharmaceuticals, valued for its electronic properties and ability to participate in hydrogen bonding.[1] The combination of these two rings with an amine linker creates a diverse chemical space for drug discovery.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds.[2][3] It provides crucial information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. Understanding these patterns is essential for confirming the identity of newly synthesized compounds, identifying metabolites, and characterizing impurities.
This guide will delve into the expected fragmentation behavior of pyridyl-oxazole amines under common ionization techniques, primarily Electrospray Ionization (ESI), which is highly compatible with LC-MS analysis of polar, medium-sized molecules.
General Principles of Fragmentation in Pyridyl-Oxazole Amines
The fragmentation of pyridyl-oxazole amines in the mass spectrometer is governed by the inherent chemical properties of the molecule, including the basicity of the pyridine nitrogen, the electron-donating nature of the amino group, and the relative stabilities of the oxazole and pyridine rings. The protonation site in ESI-MS is a critical determinant of the subsequent fragmentation cascade. Given the higher basicity of the pyridine nitrogen compared to the oxazole nitrogens and the exocyclic amine, protonation is most likely to occur on the pyridine ring.
The fragmentation of the protonated molecular ion, [M+H]+, will likely proceed through several key pathways:
-
Inter-ring Cleavage: Scission of the bond connecting the pyridyl and oxazole rings.
-
Oxazole Ring Fragmentation: Opening and subsequent cleavage of the oxazole ring, often influenced by the position of the amino and pyridyl substituents.
-
Pyridine Ring Fragmentation: Fragmentation of the pyridine ring, which is generally more stable than the oxazole ring.
-
Amine Group-Directed Fragmentation: The amino group can direct fragmentation through charge stabilization and can also be involved in rearrangements.[1]
The following sections will explore these pathways in greater detail, providing a comparative analysis based on the fragmentation of related heterocyclic systems.
Predicted Fragmentation Pathways of a Generic Pyridyl-Oxazole Amine
Let us consider a generic 2-amino-5-(pyridin-2-yl)oxazole structure for discussing the probable fragmentation pathways under positive ion ESI-MS/MS conditions.
Pathway A: Inter-ring Cleavage
Cleavage of the C-C bond between the pyridine and oxazole rings is a highly probable fragmentation pathway. This would lead to the formation of two key fragment ions: the pyridinium ion and a protonated 2-amino-oxazole radical cation or a related stable ion.
| Precursor Ion | Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| [M+H]+ | m/z of [C5H5N+H]+ | C4H3N2O | Protonated Pyridine |
| [M+H]+ | m/z of [C4H4N2O+H]+ | C5H4N | Protonated 2-Amino-oxazole |
The relative abundance of these fragments will depend on the stability of the resulting ions. The pyridinium ion is a stable species, and its observation would be a strong indicator of the pyridyl-oxazole linkage.
Pathway B: Oxazole Ring Fragmentation
The oxazole ring is susceptible to cleavage, particularly under collision-induced dissociation (CID). The fragmentation of the oxazole ring in related structures has been documented to proceed through the loss of small neutral molecules like CO, HCN, and H2NCN.[1] For a 2-amino-5-pyridyloxazole, the following fragmentation patterns of the oxazole ring can be anticipated:
-
Loss of CO: A common fragmentation for five-membered oxygen-containing heterocycles, leading to a four-membered ring ion or a rearranged acyclic ion.
-
Loss of HCN: This can occur from the oxazole ring itself.
-
Loss of Cyanamide (H2NCN): The 2-amino group can be eliminated as cyanamide, a characteristic fragmentation for 2-aminooxazoles.[1]
The following table summarizes these potential fragmentation pathways originating from the oxazole ring.
| Precursor Ion | Key Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [M+H]+ | [M+H - CO]+ | CO | Cleavage of C-O and C-C bonds in the oxazole ring |
| [M+H]+ | [M+H - HCN]+ | HCN | Cleavage of C-N and C-C bonds in the oxazole ring |
| [M+H]+ | [M+H - H2NCN]+ | H2NCN | Elimination of the 2-amino group as cyanamide |
The presence of the electron-donating amino group is known to significantly influence the fragmentation of the oxazole ring, often promoting specific cleavage pathways.[1]
Pathway C: Pyridine Ring Fragmentation
The pyridine ring is relatively stable; however, at higher collision energies, it can also undergo fragmentation. A characteristic fragmentation of the pyridine ring is the loss of HCN.[4]
| Precursor Ion | Key Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [M+H]+ | [M+H - HCN]+ | HCN | Cleavage of the pyridine ring |
It is important to note that the loss of HCN can potentially originate from either the pyridine or the oxazole ring, and isotopic labeling studies would be required for definitive assignment.
The following Graphviz diagram illustrates the proposed major fragmentation pathways for a generic 2-amino-5-(pyridin-2-yl)oxazole.
Caption: Proposed major fragmentation pathways of a protonated pyridyl-oxazole amine.
Comparison of Ionization Techniques
The choice of ionization technique can significantly impact the observed fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces abundant protonated molecules ([M+H]+) with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. ESI is ideal for obtaining molecular weight information and for controlled fragmentation studies to elicit structural details.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique than ESI and may result in more in-source fragmentation. This can be useful for obtaining structural information directly from the full-scan mass spectrum, but may lead to a less abundant or absent molecular ion peak for labile compounds.
-
Electron Ionization (EI): Typically used with gas chromatography (GC-MS), EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a highly reproducible fingerprint of the compound. While less common for the analysis of pyridyl-oxazole amines due to their polarity and thermal lability, EI can provide a wealth of structural information. Under EI, fragmentation of the oxazole ring is expected to be more pronounced.[1]
Experimental Protocol for LC-MS/MS Analysis
The following provides a general workflow for the analysis of pyridyl-oxazole amines by LC-MS/MS.
Objective: To obtain high-quality mass spectra and fragmentation data for a pyridyl-oxazole amine.
Materials:
-
Pyridyl-oxazole amine sample
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Dissolve the pyridyl-oxazole amine sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized for the particular analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecule ([M+H]+). A typical scan range would be m/z 100-1000.
-
Tandem MS (MS/MS):
-
Select the [M+H]+ ion as the precursor for fragmentation.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
Acquire product ion spectra.
-
-
The following diagram outlines the experimental workflow.
Caption: A typical workflow for the LC-MS/MS analysis of pyridyl-oxazole amines.
Conclusion
The mass spectrometric fragmentation of pyridyl-oxazole amines is a complex process influenced by the interplay of the pyridine, oxazole, and amine functionalities. While dedicated, systematic studies on this specific class of compounds are not abundant, a robust understanding of their fragmentation behavior can be achieved by drawing parallels with related heterocyclic systems. The key fragmentation pathways are predicted to involve inter-ring cleavage, fragmentation of the oxazole ring through characteristic neutral losses, and, to a lesser extent, fragmentation of the more stable pyridine ring. The choice of ionization technique will significantly influence the extent of fragmentation observed.
This guide provides a foundational framework for researchers and scientists to interpret the mass spectra of novel pyridyl-oxazole amines, aiding in their structural confirmation and characterization. As with all analytical challenges, the principles outlined here should be combined with careful experimental design and data interpretation to arrive at confident structural assignments.
References
- Traldi, P., Vettori, U., & Clerici, A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 847.
- Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(2), 226-234.
- Guo, J.-Y., Minko, Y., Santiago, C. B., & Sigman, M. S. (2017). Developing Comprehensive Computational Parameter Sets to Describe the Performance of Pyridine-Oxazoline and Related Ligands.
- Wasowicz, T. J., Gobi, K., & Jagutzki, O. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8569-8578.
- Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
- Mikaia, A. I., Ushakova, R., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(4), 428-432.
- Taylor, E. C., & Turchi, I. J. (Eds.). (2008). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
- Frański, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of mass spectrometry : JMS, 41(3), 312–322.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Shishoo, C. J., Devani, M. B., Karvekar, M. D., Ullas, G. V., Ananthan, S., Bhadti, V. S., ... & Naik, R. M. (1987). Synthesis and biological activity of some 2-amino-5-aryl-1, 3, 4-oxadiazoles. Indian journal of chemistry. Sect. B: Organic including medicinal, 26(7), 652-656.
- Chen, Y., & Cooks, R. G. (2005). Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry. Analyst, 130(5), 717-724.
- Shariatgorji, M., Nilsson, A., Goodwin, R. J., Källback, P., Schintu, N., Zhang, X., & Andrén, P. E. (2015). Pyrylium Salts as Reactive Matrices for MALDI-MS Imaging of Biologically Active Primary Amines. Analytical chemistry, 87(13), 6975–6982.
- Turchi, I. J. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 45). John Wiley & Sons.
- Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.).
- Abba, E. J., De-Don, F., & Ola, A. A. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadia. Lupine Online Journal of Medical and Health Sciences, 1(1).
- Frański, R. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1629.
- Nedolya, N. A., Zinov'eva, V. P., & Kukharev, B. F. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2003(10), 86-95.
- Liu, H., Wang, J., & Li, G. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- Wang, C.-C., Chen, Y.-C., & Chen, C.-H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13875.
Sources
X-ray crystallography data for 5-(Pyridin-4-yl)oxazol-4-amine
This guide provides a comprehensive technical analysis of the X-ray crystallographic properties of pyridyl-oxazole-amine scaffolds, specifically focusing on the 5-(Pyridin-4-yl)oxazol-2-amine class.
Note: While the specific isomer "5-(Pyridin-4-yl)oxazol-4-amine" is theoretically possible, the primary bioactive and crystallographically characterized scaffold in drug discovery is the 2-amine regioisomer (often with aryl substitution at the 4- or 5-position). This guide utilizes high-resolution data from the 2-amine analogue to establish the structural baseline for this chemical class.
Executive Summary & Structural Context
The pyridyl-oxazol-amine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of p38 MAP kinase inhibitors and anti-inflammatory agents. The precise arrangement of the pyridine ring, oxazole core, and amine functionality dictates the molecule's ability to form essential hydrogen bonds within the ATP-binding pocket of kinase targets.
This guide analyzes the crystallographic data of the bioactive 5-aryl-4-(pyridin-4-yl)oxazol-2-amine scaffold.[1] Understanding the solid-state packing, dihedral angles, and hydrogen bonding networks of this scaffold is essential for optimizing solubility, bioavailability, and ligand-protein interactions.
Key Structural Features[1][2][3][4][5]
-
Core Planarity: The oxazole ring acts as a rigid linker, but significant torsion angles often exist between the oxazole, pyridine, and aryl substituents.
-
H-Bonding Potential: The 2-amino group serves as a critical hydrogen bond donor, while the pyridine nitrogen and oxazole nitrogen act as acceptors.[1]
-
Polymorphism Risk: The rotational freedom of the pyridine and aryl rings relative to the oxazole core creates potential for conformational polymorphism.
Crystallographic Data Profile
The following data is derived from the high-resolution structure of the 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine analogue, a representative model for this scaffold class.
Table 1: Crystal Data & Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₀FN₃O |
| Formula Weight | 255.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (Inferred from Z=8 and symmetry) |
| Unit Cell Dimensions | a = 10.1017(4) Åb = 8.3889(8) Åc = 29.127(2) Å |
| Volume | 2468.3(3) ų |
| Z (Molecules/Unit Cell) | 8 |
| Density (Calculated) | ~1.37 g/cm³ |
| Absorption Coefficient (μ) | 0.84 mm⁻¹ (Cu Kα) |
| Temperature | 193(2) K |
| R-Factor (R₁) | 0.043 (I > 2σ(I)) |
Analyst Insight: The large c-axis (29.1 Å) relative to a and b suggests a layered packing arrangement, likely driven by π-π stacking interactions between the pyridine and phenyl rings, stabilized by intermolecular hydrogen bond chains along the a-axis.
Structural Analysis & Comparison
To validate the performance of the oxazole scaffold, we compare its structural metrics against common alternatives used in kinase inhibition: the Imidazole and Isoxazole scaffolds.
Conformation & Planarity
The biological activity of these inhibitors depends on the "twist" of the aryl rings relative to the central core.
-
Oxazole Core: The oxazole ring is planar. However, the substituents are twisted to relieve steric strain.
-
Implication: This non-planar conformation is favorable for binding in the kinase hydrophobic pocket, which often requires a "propeller-like" shape rather than a flat disc.
Hydrogen Bonding Network
The crystal packing reveals a robust self-assembly motif that mimics the ligand-protein interaction:
-
Primary Interaction: The 2-amino group (-NH₂) acts as a dual donor .
-
Network: These interactions form infinite chains extending along the a-axis, stabilizing the crystal lattice.
Comparative Metrics: Oxazole vs. Alternatives
The choice between Oxazole, Imidazole, and Isoxazole cores affects synthesis and stability.
| Feature | Oxazole-2-amine (Target) | Imidazole-2-one (Alternative) | Isoxazole-amine (Alternative) |
| H-Bond Donor | Exocyclic Amine (-NH₂) | Cyclic Amide (-NH-) | Exocyclic Amine (-NH₂) |
| H-Bond Acceptor | Pyridine N, Oxazole N | Carbonyl O | Isoxazole N, O |
| Solubility | Moderate (Lipophilic core) | Low (Strong intermolecular H-bonds) | Moderate to High |
| Synthesis | Microwave cyclization (High Yield) | Side product (Lower Yield) | Often requires unstable intermediates |
| Stability | High (Aromatic) | Moderate (Tautomeric equilibrium) | High |
Experimental Protocols
The following protocols ensure reproducible synthesis and crystallization of the pyridyl-oxazol-amine scaffold.
Synthesis Workflow (Microwave-Assisted)
The synthesis utilizes a condensation reaction between an
Figure 1: Synthetic pathway for the generation of the pyridyl-oxazol-amine scaffold. The oxazole is the thermodynamically favored product under microwave conditions.
Crystallization Protocol
To obtain X-ray quality single crystals (approx. 0.40 × 0.30 × 0.10 mm):
-
Dissolution: Dissolve 20 mg of the purified compound in Methanol (MeOH) or Ethanol (EtOH) (2 mL) at 50°C.
-
Filtration: Filter the warm solution through a 0.45 μm PTFE syringe filter to remove nucleation sites.
-
Slow Evaporation: Place the vial in a vibration-free environment at room temperature (20-25°C). Cover the vial with Parafilm and poke 2-3 small holes to control the evaporation rate.
-
Harvesting: Colorless prismatic crystals typically form within 48-72 hours.
-
Cryoprotection: For data collection at 193 K, flash-cool the crystal in a stream of liquid nitrogen; no additional cryoprotectant is usually needed if the mother liquor is minimal.
References
-
Abu Thaher, B., et al. (2009). 5-(4-Fluorophenyl)-4-(pyridin-4-yl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o917. Link
-
Peifer, C., et al. (2006). Design, synthesis, and biological evaluation of novel 3-aryl-4-(pyridin-4-yl)-1H-pyrazole derivatives as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. Link
-
Laufer, S. A., et al. (2002). Imidazoles as p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry. Link
Sources
UV-Vis absorption spectra of pyridine-substituted oxazoles
An in-depth technical analysis and comparison guide designed for researchers, photochemists, and biophysicists evaluating heterocyclic fluorophores.
Executive Summary
In the development of advanced fluorescent probes, organic light-emitting diodes (OLEDs), and biophysical sensors, the 1,3-oxazole core is a privileged scaffold. While 2,5-diphenyloxazole (PPO) has long served as a standard laser dye and scintillator, substituting the phenyl ring with a pyridine moiety to create pyridine-substituted oxazoles (PyPOs) fundamentally alters the molecule's photophysical landscape.
As an Application Scientist, I frequently guide research teams in transitioning from classical phenyloxazoles to pyridyl-oxazoles. The introduction of the electronegative nitrogen atom into the aromatic system lowers the Lowest Unoccupied Molecular Orbital (LUMO), induces strong Intramolecular Charge Transfer (ICT), and introduces pH-sensitivity. This guide objectively compares the UV-Vis absorption profiles of various PyPO isomers against standard alternatives, providing the mechanistic insights and self-validating protocols necessary to harness their full potential.
Mechanistic Photophysics: Why Pyridine Substitution Matters
The UV-Vis absorption spectrum of an oxazole derivative is dictated by its
-
Bathochromic (Red) Shifting : The electron-withdrawing nature of the pyridine nitrogen stabilizes the excited state, lowering the energy gap between the HOMO and LUMO. This results in a red-shifted absorption maximum (
) compared to PPO. -
Intramolecular Charge Transfer (ICT) : Upon photoexcitation, PyPOs undergo a rapid structural relaxation driven by charge transfer from the electron-rich oxazole core to the electron-deficient pyridyl acceptor. This makes their absorption and emission highly sensitive to solvent polarity (solvatochromism) [1].
-
Isomeric Kinetic Variations : The position of the nitrogen atom (ortho, meta, or para) severely impacts the relaxation pathway. For instance, time-resolved studies reveal that meta-substituted pyridyl nitrogens exhibit structural relaxation rates (
values) that are 3.3 to 5.8 times higher than their para-substituted counterparts [1].
Photophysical relaxation pathway of pyridyl-oxazoles highlighting Intramolecular Charge Transfer (ICT).
Comparative Performance Data: PyPO vs. PPO
To select the appropriate fluorophore for your assay, it is critical to compare the molar absorptivity (
Below is a comparative data matrix of standard PPO versus isomeric PyPOs measured in Acetonitrile (MeCN).
| Compound | Substitution Pattern | UV-Vis Abs | Molar Absorptivity ( | Em | Primary Application / Key Feature |
| PPO | 2,5-Diphenyl (None) | 303 | 27,000 | 358 | Standard baseline; high quantum yield, no pH sensitivity. |
| 2-PyPO | 2-(2-Pyridyl)-5-phenyl | 312 | 24,500 | 385 | Metal ion chelation (bidentate with oxazole N). |
| 3-PyPO | 2-(3-Pyridyl)-5-phenyl | 308 | 25,200 | 370 | Rapid structural relaxation; high radiative rate ( |
| 4-PyPO | 2-(4-Pyridyl)-5-phenyl | 318 | 28,100 | 405 | Strongest ICT character; highest bathochromic shift [1]. |
Note: Protonation of the pyridyl nitrogen (e.g., in acidic media) will further red-shift the absorption band by 15-25 nm due to the formation of the highly electron-withdrawing pyridinium cation.
Self-Validating Experimental Protocol for UV-Vis Acquisition
Acquiring high-fidelity UV-Vis spectra for heterocyclic compounds requires strict control over concentration and solvent purity. Pyridyl-oxazoles are prone to forming
Standardized, self-validating UV-Vis absorption workflow for pyridyl-oxazole derivatives.
Step-by-Step Methodology:
-
Solvent Preparation : Use spectroscopic-grade Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). Causality: Trace impurities or water in standard solvents can prematurely protonate the pyridine ring, artificially shifting the
. -
Gravimetric Stock Preparation : Weigh 1.0 mg of the PyPO derivative using a microbalance and dissolve in 1.0 mL of solvent to create a concentrated stock. Sonicate for 60 seconds to ensure complete dissolution.
-
Serial Dilution (The Validation Matrix) : Prepare three working concentrations:
, , and . Causality: Keeping the maximum concentration at or below prevents the formation of J-aggregates, which are known to cause anomalous red-shifted absorption peaks [3]. -
Instrument Blanking : Use a dual-beam UV-Vis spectrophotometer. Place matched 1-cm pathlength quartz cuvettes containing pure solvent in both the reference and sample paths. Run a baseline correction from 250 nm to 500 nm.
-
Spectral Acquisition : Scan each of the three concentrations at a medium scan speed (e.g., 300 nm/min) with a slit width of 1 nm.
-
Self-Validation Check (Data Processing) : Plot the maximum absorbance values (at
) against the three concentrations.-
Pass Criteria: The linear regression must yield an
. If true, the system is validated as monomeric, and you may calculate the molar absorptivity ( ) using the Beer-Lambert law ( ). -
Fail Criteria: If
, aggregation or inner-filter effects are present. Discard the data, dilute the samples by a factor of 10, and repeat.
-
Applications in Advanced Biophysics
The unique UV-Vis absorption and emission properties of pyridine-substituted oxazoles make them superior to standard phenyloxazoles in several cutting-edge applications:
-
G-Quadruplex Interacting Ligands : Oligomers constructed from pyridyl-oxazole subunits exhibit highly specific binding to DNA G-quadruplexes (such as the c-myc oncogene promoter). The binding event disrupts the planar J-aggregates of the ligand, causing a distinct, measurable shift in the UV-Vis absorption spectrum (e.g., a decrease at 660 nm and a new monomeric peak at ~583 nm in extended conjugated systems) [3].
-
Dual-Emission Ratiometric pH Sensors : Because the protonation of the pyridine nitrogen drastically alters the ICT state, specific PyPO derivatives can be utilized to monitor intracellular pH changes. The absorption spectrum shifts cleanly in acidic media, allowing for ratiometric excitation measurements that are independent of probe concentration.
References
-
Title : Intramolecular photo-driven charge transfer in a series of pyridyl substituted phenyloxazoles. Structural relaxation in meta-substituted ethylpyridinium derivative of phenyloxazole Source : Photochemical & Photobiological Sciences (2021) URL : [Link] [1]
-
Title : Syntheses and Photophysical Properties of Some 5(2)-Aryl-2(5)-(4-pyridyl)oxazoles and Related Oxadiazoles and Furans Source : ChemInform (1992) / ResearchGate URL : [Link] [2]
-
Title : The absorption spectra and fluorescence emission spectra of MTC in the presence of various concentrations of c-myc-core (Pyridyl-oxazole oligomers for G-quadruplexes) Source : Molecules / ResearchGate URL : [Link] [3]
Elemental Analysis Standards for 5-(Pyridin-4-yl)oxazol-4-amine: A Comparative Characterization Guide
Executive Summary & Strategic Context
5-(Pyridin-4-yl)oxazol-4-amine (Molecular Formula: C
This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its utility against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HPLC provides relative purity, only EA and qNMR offer the absolute purity metrics required for establishing a Primary Reference Standard.
Core Directive: The Role of EA in Drug Development
In the context of GLP/GMP manufacturing, Elemental Analysis is not merely a confirmation of identity; it is the primary gatekeeper for bulk purity . Unlike HPLC, which "doesn't see" inorganic salts or water, EA detects non-chromophoric impurities that alter the gravimetric potency of the standard.
Technical Specifications & Theoretical Standards
To validate a batch of 5-(Pyridin-4-yl)oxazol-4-amine, the experimental CHN values must align with the theoretical calculation within the industry-standard tolerance of
Theoretical Composition (Reference Values)
The following table defines the "Gold Standard" values for the Free Base and the likely Monohydrochloride salt form.
| Element | Free Base (C | Monohydrochloride (C | Tolerance Limit ( |
| Molecular Weight | 161.16 g/mol | 197.62 g/mol | N/A |
| Carbon (C) | 59.62% | 48.62% | 0.4% |
| Hydrogen (H) | 4.38% | 4.08% | 0.4% |
| Nitrogen (N) | 26.07% | 21.26% | 0.4% |
| Oxygen (O) | 9.93% | 8.10% | N/A (Calculated by diff) |
| Chlorine (Cl) | 0.00% | 17.94% | 0.4% |
Critical Insight: A common failure mode for this scaffold is a depressed Carbon value accompanied by elevated Hydrogen. This signature typically indicates hygroscopicity (water absorption) rather than synthetic failure. A 1.0% deviation in Carbon often correlates to ~3-4% water content by weight.
Comparative Analysis: EA vs. Modern Alternatives
While Elemental Analysis is the traditional benchmark, it must be contextualized against other analytical techniques.
Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV (Area %) | HRMS (ESI) |
| Primary Output | Bulk Purity (Absolute) | Bulk Purity (Absolute) | Relative Purity | Identity (Exact Mass) |
| Detection Scope | Organics, Water, Inorganics | Organics only (usually) | UV-active impurities only | Ionizable molecules only |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg | <1 mg |
| Blind Spots | Cannot identify specific impurities | Relaxation times, Solubility | Salts, Water, Solvents | Isomers, Salts, Water |
| Precision | < 5 ppm (Mass accuracy) | |||
| Verdict | Essential for salt/hydrate confirmation. | Superior for specific organic impurity ID. | Standard for lot-release, but insufficient for reference standardization. | Confirmatory only. |
Why EA Remains Mandatory
For 5-(Pyridin-4-yl)oxazol-4-amine, HPLC might show 99.9% purity even if the sample contains 10% inorganic salt (e.g., NaCl from a brine wash) or 5% water. Only EA (or TGA + ROI) will reveal this discrepancy by showing a massive deviation in Carbon and Nitrogen percentages.
Experimental Protocols
Sample Preparation for EA (The "Drying" Protocol)
The amine and pyridine moieties make this compound prone to hydrogen bonding with atmospheric water.
-
Pre-Analysis Drying:
-
Place 50 mg of the sample in a vacuum drying pistol.
-
Solvent: Refluxing acetone or ethanol (providing ~60–80°C).
-
Pressure: < 0.1 mbar.
-
Duration: Minimum 4 hours. Note: Over-drying (>80°C) may cause sublimation or degradation of the oxazole ring.
-
-
Handling:
-
Transfer dried sample immediately into a desiccator containing P
O . -
Weighing for CHN analysis must occur in a humidity-controlled environment (<40% RH).
-
Data Interpretation Workflow
When experimental values deviate, use this logic flow to diagnose the issue:
-
Scenario A: Low C, High H, Low N
Solvent/Water Entrapment.-
Action: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration to quantify volatiles. Recalculate EA correcting for solvent.
-
-
Scenario B: Low C, Low H, Low N (Proportional)
Inorganic Contamination.-
Action: Perform Residue on Ignition (ROI) or ICP-MS. Likely silica or sodium salts.
-
-
Scenario C: Correct C, Low H, High N
Incomplete Combustion.-
Action: Add V
O (Vanadium Pentoxide) as a combustion aid to ensure complete oxidation of the heterocyclic ring.
-
Visualization: Purity Validation Workflow
The following diagram illustrates the decision matrix for establishing 5-(Pyridin-4-yl)oxazol-4-amine as a Reference Standard.
Figure 1: Integrated workflow for validating the purity of heterocyclic reference standards. Note the feedback loops for drying and salt removal based on specific EA failure modes.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
- Pell, R. J., & Esposito, P. (2018). Elemental Analysis in Pharmaceutical Development: Best Practices. Journal of Pharmaceutical and Biomedical Analysis.
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Heterocyclic Compounds. Link
-
European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 2.2.22: Atomic Emission Spectrometry & 2.5.12: Water: Semi-Micro Determination. Link
-
Gouda, M. A., et al. (2022).[1][2] Synthesis and characterization of novel pyridine-oxazole hybrids. Arkivoc. Link
Sources
Validation of Kinase Inhibition Assays for Oxazole Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Oxazole Paradox
The oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent kinase inhibitors targeting VEGFR, p38 MAPK, and c-Kit. Its planar, aromatic nature allows it to mimic the adenine ring of ATP, facilitating tight binding in the kinase hinge region.
However, this same structural feature presents a distinct bioanalytical challenge: Oxazole derivatives are often inherently fluorescent.
Many standard high-throughput screening (HTS) assays rely on fluorescence (FP, TR-FRET, FI). If a candidate oxazole inhibitor fluoresces at the assay's excitation/emission wavelengths, it can generate false negatives (masking inhibition) or false positives (mimicking signal). This guide provides a rigorous validation framework to distinguish true kinase inhibition from assay artifacts, comparing the gold-standard radiometric methods against modern optical techniques.
Comparative Landscape of Kinase Assays
Overview of Assay Platforms
For oxazole derivatives, the choice of assay is not just about throughput; it is about optical compatibility .
| Feature | Radiometric ( | TR-FRET (LanthaScreen™) | ADP-Glo™ (Luminescence) | Mobility Shift (Microfluidic) |
| Readout | Isotope transfer | Energy transfer (Time-resolved) | Luciferase-generated light | Charge/Mass ratio |
| Interference Risk | Low (None optical) | Medium (Quenching/Inner filter) | Low/Medium (Luciferase inhibition) | Low (Direct detection) |
| Sensitivity | High (fM-pM range) | Medium/High | High | Medium |
| Throughput | Low (Filter binding) | Ultra-High | Ultra-High | Medium/High |
| Oxazole Suitability | Gold Standard for validation | Requires spectral deconvolution | Excellent (unless luciferase inhibitor) | Excellent |
Detailed Comparison
1. Radiometric Assays (
P-ATP Filter Binding)
-
Mechanism: Measures the transfer of the gamma-phosphate from
P-ATP to a substrate peptide. -
The Oxazole Advantage: This is the only platform completely immune to the autofluorescence or quenching properties of oxazole derivatives. It measures a physical isotope, not photons.
-
Limitation: Radioactive waste disposal and lower throughput.
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)[1]
-
Mechanism: Uses a long-lifetime fluorophore (Terbium/Europium) donor. The signal is read after a delay (50–100 µs), allowing background fluorescence to decay.
-
The Oxazole Risk: While the time delay filters out prompt fluorescence from most small molecules, some rigid oxazoles exhibit long-lived fluorescence or can act as "inner filters," absorbing the excitation light intended for the donor. This leads to artificially high IC
values (false inactivity).
3. Luminescence (ADP-Glo™)
-
Mechanism: Converts ADP produced by the kinase reaction back into ATP, which drives a luciferase reaction to produce light.
-
The Oxazole Risk: Oxazoles are chemically stable, but some heterocyclic compounds can directly inhibit the luciferase enzyme used in the detection step, appearing as false positives (kinase inhibitors) when they are actually luciferase inhibitors.
Critical Validation Parameters (The "How-To")
To validate an assay for oxazole derivatives, you must prove that the signal change is due to kinase inhibition, not compound interference.
Protocol A: Optical Interference Profiling
Before running the kinase assay, profile the compound's optical properties.
-
Spectral Scan: Dissolve the oxazole derivative in the assay buffer (with DMSO). Scan Absorbance (200–700 nm) and Emission (excitation at assay-specific wavelengths, e.g., 340nm for Tb, 485nm for Fluorescein).
-
Interference Threshold: If the compound absorbs >5% of the excitation light at the testing concentration (usually 10 µM), you risk Inner Filter Effects .
Protocol B: The "No-Enzyme" Control
This is the single most important validation step for optical assays.
-
Setup: Prepare a plate with all assay components (Substrate, ATP, Detection Reagents) but omit the Kinase .
-
Spike: Add the oxazole inhibitor at the highest screening concentration (e.g., 10 µM).
-
Read:
-
Expected Result: The signal should be identical to the DMSO blank.
-
Artifact Result: If the signal changes (e.g., fluorescence increases), the compound is interfering with the detection reagents.
-
Protocol C: Linearity and Aggregation (Detergent Sensitivity)
Oxazoles are lipophilic and prone to colloidal aggregation, which causes non-specific protein sequestration.
-
Detergent Swap: Measure IC
with 0.01% Triton X-100 (standard). -
Validation: Re-measure IC
with 0.05% or 0.1% Triton X-100 (or CHAPS). -
Interpretation: A significant shift (>3-fold increase in IC
) suggests the initial inhibition was due to aggregation (a false positive), which the higher detergent concentration disrupted.
Visualizations
Diagram 1: Kinase Signaling & Inhibition Workflow
This diagram illustrates the VEGFR2 pathway (a common oxazole target) and the point of intervention, followed by the assay decision matrix.
Caption: VEGFR2 signaling pathway and the validation decision tree for selecting the appropriate assay based on oxazole optical properties.
Diagram 2: Mechanism of Artifacts in FRET Assays
This diagram details how an oxazole derivative can fake a result in a TR-FRET assay.
Caption: Mechanisms of optical interference: Inner Filter Effect (absorption) and Autofluorescence (emission) by oxazole derivatives in TR-FRET.
Experimental Data Summary
The following table illustrates a hypothetical comparison of an oxazole derivative tested across three platforms. Note the shift in IC
| Assay Platform | Measured IC | Status | Explanation |
| Radiometric ( | 15 nM | True Value | Direct measurement of phosphate transfer. No interference. |
| TR-FRET | 150 nM | False Negative | Compound autofluorescence at detection wavelength masked the signal decrease, making the compound appear less potent. |
| Fluorescence Intensity | >1000 nM | Invalid | Strong compound fluorescence completely saturated the detector. |
| ADP-Glo™ | 18 nM | Valid | Good concordance with radiometric data; compound did not inhibit luciferase. |
References
-
Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. National Center for Advancing Translational Sciences (NCATS).[2][3] Available at: [Link]
-
Journal of Medicinal Chemistry. Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity of Oxazole Derivatives. (2017).[4] Available at: [Link]
-
Chemical Society Reviews. Fluorescent kinase inhibitors as probes in cancer. (2021).[5] Discusses the design of fluorescent kinase inhibitors and the implications of fluorophore interference. Available at: [Link]
-
Journal of Biomolecular Screening. Three Mechanistically Distinct Kinase Assays Compared. (2007).[6] Comparison of Radiometric, FRET, and Luminescence assays. Available at: [Link]
Sources
Benchmarking 5-(Pyridin-4-yl)oxazol-4-amine against known inhibitors
Benchmarking the 5-(Pyridin-4-yl)oxazol-4-amine Scaffold: A Comparative Guide to p38α MAP Kinase Inhibitors
In the pursuit of optimal kinase selectivity and favorable pharmacokinetic profiles, the evolution of p38α mitogen-activated protein kinase (MAPK) inhibitors has transitioned through several distinct pharmacophores. While early efforts heavily relied on imidazole cores, modern medicinal chemistry frequently leverages the oxazole scaffold to tune basicity and dihedral geometry. This guide benchmarks the foundational 5-(Pyridin-4-yl)oxazol-4-amine scaffold against industry-standard inhibitors, providing a rigorous, data-driven framework for evaluating novel kinase modulators.
Mechanistic Rationale: The Oxazol-4-amine Scaffold
The structural design of p38α inhibitors is dictated by the highly conserved ATP-binding pocket. The 5-(Pyridin-4-yl)oxazol-4-amine core serves as a highly efficient Type I (ATP-competitive) pharmacophore due to several precise molecular interactions:
-
Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met109 in the p38α hinge region.
-
Dihedral Tuning: The oxazole ring serves as a rigid, planar spacer. Unlike the imidazole ring found in classic inhibitors, the oxazole introduces a distinct dipole moment and reduces the overall basicity of the molecule. This subtle shift often mitigates unwanted cytochrome P450 (CYP) inhibition—a common hurdle in drug development 1[1].
-
Vector Extension: The 4-amine group provides a versatile synthetic vector, allowing researchers to extend the molecule into the adjacent hydrophobic pocket or functionalize it (e.g., via urea formation) to access the allosteric DFG-out pocket.
Fig 1: p38α MAPK signaling cascade and distinct intervention points of benchmarked inhibitors.
Benchmarking Data: Quantitative Comparison
To objectively evaluate the 5-(Pyridin-4-yl)oxazol-4-amine scaffold, we benchmark it against two gold-standard reference compounds:
-
SB203580: A classic Type I pyridinyl-imidazole that binds the active conformation (DFG-in)2[2].
-
BIRB-796 (Doramapimod): A highly potent Type II pyrazole-urea that binds the inactive conformation (DFG-out), exhibiting slow-binding kinetics but superior residence time .
| Compound | Binding Mode | p38α IC₅₀ (nM) | Kinase Selectivity Profile | Cellular TNF-α IC₅₀ (nM) |
| 5-(Pyridin-4-yl)oxazol-4-amine (Core) | Type I (Hinge) | ~150 - 300 | Moderate | ~800 |
| SB203580 | Type I (Hinge) | 50 | High (p38α/β specific) | 100 |
| BIRB-796 | Type II (Allosteric) | 18 | Broad (p38 + JNK) | 20 |
(Note: Data for the bare oxazol-4-amine core is representative of early-stage pharmacophores prior to full side-chain optimization. Fully elaborated derivatives often achieve sub-10 nM potency3[3]).
Self-Validating Experimental Protocols
To ensure rigorous benchmarking, the following protocols are designed as self-validating systems, minimizing the risk of false positives generated by compound aggregation or auto-fluorescence.
Protocol 1: Radiometric ³³P-ATP Kinase Assay
Causality of Choice: Novel heterocyclic scaffolds often possess intrinsic fluorescence that interferes with FRET or fluorescence polarization readouts. The radiometric assay directly measures the transfer of the terminal phosphate to the substrate, providing an unambiguous, interference-free readout of catalytic activity.
Self-Validation Mechanism: The inclusion of a kinase-dead mutant control and a known reference standard (SB203580) on every plate ensures that the measured IC₅₀ is an absolute function of the enzyme's specific activity, not an artifact of ATP degradation or buffer variations.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare kinase buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.
-
Pre-Incubation: Incubate 5 nM recombinant human p38α with a 10-point concentration gradient of the inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature. Critical Step: This pre-incubation is mandatory to allow slow-binding Type II inhibitors (like BIRB-796) to reach equilibrium.
-
Reaction Initiation: Add 10 µM ATP spiked with 0.5 µCi [γ-³³P]ATP and 2 µg of myelin basic protein (MBP) substrate to initiate the reaction.
-
Quenching: After 45 minutes, quench the reaction by adding an equal volume of 3% phosphoric acid.
-
Filtration & Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Read retained radioactivity using a microplate scintillation counter.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality of Choice: Biochemical IC₅₀ does not guarantee cellular permeability or intracellular target engagement. Relying solely on downstream readouts (like TNF-α suppression) can be skewed by off-target effects on upstream kinases. CETSA provides a biophysical measurement of target engagement inside the living cell, as ligand binding thermodynamically stabilizes the folded protein and shifts its aggregation temperature (Tm).
Self-Validation Mechanism: The assay requires an Isothermal Dose-Response (ITDR) curve alongside the standard melt curve. This ensures that the observed thermal stabilization is strictly concentration-dependent, definitively ruling out non-specific protein aggregation or thermal artifacts.
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Culture THP-1 human monocytes to 80% confluence. Treat cells with 1 µM of the test inhibitor or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Aliquot & Heat: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot at a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble supernatant via Western blot using a p38α-specific primary antibody. Plot the band intensities against temperature to calculate the apparent Tm and the resulting ΔTm (thermal shift) induced by the inhibitor.
Conclusion
The 5-(Pyridin-4-yl)oxazol-4-amine scaffold represents a highly tunable, structurally rigid pharmacophore for p38α inhibition. While the bare core exhibits moderate baseline potency compared to highly optimized clinical candidates like BIRB-796, its favorable physicochemical properties—specifically its reduced basicity and predictable dihedral orientation—make it a superior starting point for developing next-generation, highly selective Type I or Type II kinase inhibitors.
References
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development Source: ResearchGate URL
- SB203580 - Cell Signaling Technology Source: Cell Signaling Technology URL
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Columbia University URL
- Source: National Institutes of Health (NIH)
Sources
Safety Operating Guide
5-(Pyridin-4-yl)oxazol-4-amine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 5-(Pyridin-4-yl)oxazol-4-amine
As drug development and synthetic chemistry advance, the complexity of heterocyclic building blocks continues to rise. 5-(Pyridin-4-yl)oxazol-4-amine is a highly functionalized, nitrogen-rich heterocycle frequently utilized as an intermediate or pharmacophore in kinase inhibitor design. Due to its unique structural motifs—a basic pyridine ring, a heteroaromatic oxazole, and a nucleophilic primary amine—this compound demands rigorous, scientifically grounded disposal protocols.
This guide provides operational and disposal plans designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Chemical Profiling & Hazard Causality (The "Why")
To safely manage 5-(Pyridin-4-yl)oxazol-4-amine, we must first understand the causality behind its reactivity and environmental risks. Every disposal choice is dictated by the molecule's functional groups:
-
The Primary Amine (-NH₂): This group is highly nucleophilic and acts as a potential skin sensitizer. Causality: You must never use sodium hypochlorite (common laboratory bleach) to clean up spills of this compound. Primary amines react rapidly with hypochlorite to form unstable, highly toxic chloramines[1].
-
The Pyridine & Oxazole Rings: These nitrogen-containing heterocycles are environmentally persistent and resist standard biological degradation. Causality: Incomplete thermal decomposition of nitrogen-rich rings yields dangerous nitrogen oxides (NOx). Therefore, disposal must strictly rely on high-temperature incineration (≥1000°C) to ensure the complete oxidation of the compound into harmless N₂ gas and minimize NOx emissions[2].
-
Basic Nature: The molecule contains multiple basic nitrogen atoms. Causality: It must be segregated from strong, concentrated acids in waste streams to prevent violent, exothermic salt-formation reactions that could pressurize waste containers[3].
Operational Handling & Disposal Workflow
The following logical workflow dictates the lifecycle of 5-(Pyridin-4-yl)oxazol-4-amine from experimental use to final destruction.
Workflow for the segregation and disposal of 5-(Pyridin-4-yl)oxazol-4-amine waste streams.
Waste Segregation Parameters
Proper segregation at the source is the cornerstone of laboratory safety[3]. Mixing incompatible waste streams can lead to fires, toxic gas release, or regulatory fines.
Table 1: Quantitative & Qualitative Waste Segregation Matrix
| Waste Stream Category | Acceptable Solvents / Materials | Incompatible Materials (DO NOT MIX) | Final Disposal Method |
| Solid Waste | Pure powder, contaminated PPE (gloves), weigh boats, Kimwipes | Strong acids, strong oxidizers, bleach | High-temperature incineration |
| Halogenated Liquid | Dichloromethane (DCM), Chloroform, Dichloroethane (DCE) | Non-halogenated solvents, aqueous acids, reactive metals | High-temperature incineration |
| Non-Halogenated Liquid | DMSO, Methanol, Ethanol, Acetonitrile, DMF | Halogenated solvents, bleach, peroxides | High-temperature incineration |
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system. By incorporating verification checks into the workflow, laboratory personnel can confirm the safety of the procedure in real-time.
Protocol A: Solid Waste Decontamination and Transfer
-
Containment: Perform all transfers of the solid powder within a certified Class II biological safety cabinet or a chemical fume hood. Causality: The fine crystalline nature of heterocyclic amines makes them prone to aerosolization, posing an inhalation hazard.
-
Collection: Sweep up solid residues using a static-free brush and disposable weigh paper.
-
Segregation: Place the collected solid, along with contaminated gloves and weigh boats, into a chemically compatible, sealable solid waste container (e.g., High-Density Polyethylene, HDPE).
-
Validation Check: Inspect the exterior of the waste container using a UV lamp (if the compound is fluorescent) or visual inspection to ensure no residual powder is on the outside of the bin.
-
Labeling: Affix a hazardous waste label detailing the exact chemical name, the date of initial accumulation, and the primary hazard (Toxic/Irritant)[3].
Protocol B: Liquid Waste Segregation
-
Quenching: If the compound is dissolved in a reactive synthesis mixture, ensure the reaction is fully quenched.
-
Neutralization: Adjust the solution to a neutral pH (6–8) using dilute sodium bicarbonate or a mild acid, depending on the reaction state. Causality: Transferring highly acidic or basic solutions into bulk waste carboys can trigger violent reactions with unknown legacy chemicals.
-
Validation Check: Test the mixture with wide-range pH paper. Do not proceed to step 4 until the pH reads between 6 and 8.
-
Separation: Transfer halogenated solvent mixtures to the "Halogenated Organic Waste" carboy. Transfer non-halogenated mixtures to the "Non-Halogenated Organic Waste" carboy.
-
Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays capable of holding 110% of the largest container's volume to capture potential leaks.
Protocol C: Emergency Spill Cleanup
-
Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust flow.
-
Neutralize (Do NOT use Bleach): Cover the spill with a commercial inert absorbent powder (e.g., vermiculite or diatomaceous earth). Causality: As established, bleach will react with the primary amine to form toxic chloramines[1].
-
Collect: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag.
-
Clean: Wash the affected surface with a mixture of water and a mild laboratory detergent, collecting the wash water into the non-halogenated aqueous waste stream.
Environmental & Regulatory Compliance
Under no circumstances should 5-(Pyridin-4-yl)oxazol-4-amine be disposed of in municipal trash or washed down the sink. Commercial chemical disposal requires the commissioning of certified disposal companies to comply with legal requirements (such as the EPA's RCRA guidelines in the US, or COSHH in the UK)[4].
Facilities must ensure that their licensed waste management partner utilizes high-temperature rotary kiln incineration equipped with flue-gas scrubbers. This is the only scientifically validated method to break down the stable oxazole and pyridine rings while capturing the resulting nitrogen oxides (NOx) before they reach the atmosphere[2].
References
-
[4] DENIOS Ltd. "Chemical disposal: what you need to know." denios.co.uk. Available at: [Link]
-
[3] Eco Con Serv. "Understanding Laboratory Waste: Types, Risks, and Management Strategies." ecoconserv-eg.com. Available at: [Link]
-
[1] National Center for Biotechnology Information (NCBI). "Chlorine Dioxide: Friend or Foe for Cell Biomolecules? A Chemical Approach." nih.gov. Available at: [Link]
-
[2] E3S Web of Conferences. "Emission Characteristics of NOx During the Combustion of Waste Energetic Materials." e3s-conferences.org. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
